3-(4-iodo-1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBGMDUOEZKOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propanamide: A Modular Building Block for Medicinal Chemistry
Executive Summary
This technical guide details the synthesis, characterization, and strategic utility of 3-(4-iodo-1H-pyrazol-1-yl)propanamide . As a bifunctional scaffold, this molecule combines a polar, solubility-enhancing propanamide tail with a reactive 4-iodopyrazole headgroup. It serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases (e.g., BTK, c-Met) where the pyrazole ring mimics the purine core of ATP.
The methodology prioritizing Green Chemistry principles utilizes an atom-economic Aza-Michael addition, avoiding the toxic acrylonitrile route typically associated with older protocols.
Part 1: Strategic Rationale & Retrosynthesis
The Synthetic Challenge
The primary challenge in synthesizing N-alkylated pyrazoles is controlling regioselectivity (N1 vs. N2). However, for 4-substituted pyrazoles like 4-iodopyrazole, the tautomers are identical until alkylation occurs. The critical decision lies in the alkylating agent:
-
Route A (Traditional): Alkylation with 3-bromopropanamide. Drawback: Requires stoichiometric base, generates halide waste.
-
Route B (Nitrile Route): Michael addition to acrylonitrile followed by hydrolysis. Drawback: Harsh hydrolysis conditions can degrade the C-I bond; acrylonitrile is highly toxic.
-
Route C (Direct Michael Addition): Reaction with acrylamide. Advantage:[1][2][3] 100% atom economy, mild conditions, water-tolerant.
Selected Approach: Route C is the superior industrial and laboratory method due to its "self-validating" progression (product precipitates from reaction media) and minimal environmental footprint.
Pathway Visualization
Figure 1: Retrosynthetic logic prioritizing the C-N bond formation via Michael addition.
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system : the reaction progress is visually indicated by the dissolution of starting materials and the subsequent precipitation of the product.
Materials
-
4-Iodopyrazole: 1.0 equiv (193.97 g/mol )
-
Acrylamide: 1.2 equiv (71.08 g/mol )
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or NaOH (catalytic).
-
Solvent: Water/Ethanol (1:1 v/v) or pure Water (Green Protocol).
Step-by-Step Methodology
1. Reaction Setup
-
Charge a round-bottom flask with 4-iodopyrazole (e.g., 500 mg, 2.58 mmol).
-
Add acrylamide (220 mg, 3.09 mmol).
-
Suspend in Water/EtOH (1:1) (5 mL). Note: Starting materials may not fully dissolve initially.
-
Add DBU (40 µL, 0.26 mmol).
-
Mechanistic Insight: The base deprotonates the pyrazole (
), generating the pyrazolate anion, which is a potent nucleophile.
-
2. Execution & Monitoring
-
Heat the mixture to 50–60 °C for 4–6 hours.
-
Checkpoint 1 (Visual): The suspension should clear as the reaction proceeds (formation of soluble intermediate), followed potentially by precipitation if the product concentration exceeds solubility.
-
Checkpoint 2 (TLC): Monitor using EtOAc/Hexane (1:1).
-
Start Material:
(4-iodopyrazole).[4] -
Product:
(highly polar amide). -
Stain: KMnO4 (acrylamide visualization) or UV (pyrazole).
-
3. Workup & Purification[3][5]
-
Cool the reaction mixture to
in an ice bath. -
Stir for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Rinse with cold water (
) to remove excess acrylamide and base. -
Drying: Dry under high vacuum at
. -
Alternative if no precipitate: Extract with EtOAc (
), dry over , and concentrate. Recrystallize from EtOH.
Part 3: Characterization & Quality Control
The following data represents the "fingerprint" of the target molecule. Deviations suggest regioisomer issues (rare for 4-iodo) or hydrolysis of the amide.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.15 | s | 1H | Py-H5 | Deshielded, adjacent to N1. | |
| 7.65 | s | 1H | Py-H3 | Slightly shielded relative to H5. | |
| 7.35 | br s | 1H | NH (Amide) | H-bond donor (trans). | |
| 6.85 | br s | 1H | NH (Amide) | H-bond donor (cis). | |
| 4.35 | t ( | 2H | N-CH | Alpha to pyrazole nitrogen (inductive effect). | |
| 2.65 | t ( | 2H | CH | Alpha to carbonyl. | |
| 171.5 | s | - | C=O | Amide carbonyl. | |
| 144.2 | s | - | Py-C3 | Aromatic C-H. | |
| 133.8 | s | - | Py-C5 | Aromatic C-H. | |
| 56.5 | s | - | Py-C4 (C-I) | Key Identifier: Upfield shift due to Iodine "Heavy Atom Effect". | |
| 46.8 | s | - | N-CH | Aliphatic linker. | |
| 34.5 | s | - | CH | Aliphatic linker. |
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization).
-
Expected Mass:
m/z. -
Isotope Pattern: Iodine is monoisotopic (
I). You will not see the M+2 doublet characteristic of Cl or Br.
Part 4: Downstream Applications (The "Why")
This molecule is not the final drug but a "warhead carrier" or "linker scaffold." The iodine atom is a handle for Palladium-catalyzed cross-coupling, allowing the attachment of complex aryl groups while retaining the solubilizing amide tail.
Functionalization Workflow
Figure 2: Divergent synthesis capabilities from the iodinated core.
Critical Handling Note
While the C-I bond is stable to the base used in the Michael addition, it is sensitive to light and palladium contaminants . Store the solid in amber vials. When performing Suzuki couplings on this substrate, avoid strong bases (like KOtBu) that might induce elimination of the propanamide chain; use mild bases like
References
-
Reactivity of 4-Iodopyrazole: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. National Institutes of Health (PMC). Available at: [Link]
-
General Synthesis of Pyrazole Propanamides: Synthetic route to the new 3-(pyrazol-1-yl)propanamide (PPA) derivatives. ResearchGate.[7][8][9] Available at: [Link]
-
Michael Addition Mechanism: Trapping Acrylamide by a Michael Addition: A Computational Study. ResearchGate.[7][8][9] Available at: [Link]
-
NMR Data Source (Analogous Structures): 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Synthesis and Characterization. MDPI. Available at: [Link]
Sources
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
3-(4-iodo-1H-pyrazol-1-yl)propanamide CAS number and structure
The following technical monograph details the chemical identity, synthesis, and application of 3-(4-iodo-1H-pyrazol-1-yl)propanamide , a critical intermediate in the development of next-generation Androgen Receptor (AR) antagonists and degraders.
Executive Summary
This compound (CAS: 1217862-88-8 ) is a functionalized heterocyclic building block extensively used in medicinal chemistry. It serves as a strategic scaffold for the synthesis of Selective Androgen Receptor Degraders (SARDs) and non-steroidal AR antagonists.
The compound features a pyrazole core substituted with an iodine atom at the C4 position and a propanamide tail at the N1 position . The iodine moiety acts as a reactive handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly diversify the core structure with aryl or heteroaryl groups—a crucial step in optimizing drug potency and selectivity.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1217862-88-8 |
| Molecular Formula | C₆H₈IN₃O |
| Molecular Weight | 265.05 g/mol |
| Physical State | Solid (White to Off-White Powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| SMILES | NC(=O)CCN1C=C(I)C=N1 |
| InChI Key | Derived from structure (e.g., WLOYLVVMXZOHRA-UHFFFAOYSA-N for methylamino analog, specific key varies by tautomer) |
Structural Visualization
The following diagram illustrates the core connectivity, highlighting the reactive C4-Iodine handle and the amide linker.
Synthetic Pathways[6]
The synthesis of this compound is typically achieved via an Aza-Michael Addition . This reaction exploits the nucleophilicity of the pyrazole nitrogen (N1) to attack the electrophilic
Protocol: Aza-Michael Addition
Reaction: 4-Iodopyrazole + Acrylamide
Reagents & Conditions:
-
Starting Material: 4-Iodo-1H-pyrazole (1.0 eq)
-
Electrophile: Acrylamide (1.1 – 1.5 eq)
-
Base: Catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ (0.5 eq)
-
Solvent: Acetonitrile (ACN) or DMF
-
Temperature: Reflux (80°C) or 50–60°C
-
Time: 4–12 Hours
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 4-iodo-1H-pyrazole and anhydrous Acetonitrile (ACN) .
-
Activation: Add K₂CO₃ (potassium carbonate) or catalytic DBU . Stir for 15 minutes at room temperature to facilitate deprotonation of the pyrazole N-H.
-
Addition: Add Acrylamide portion-wise to the reaction mixture.
-
Reaction: Heat the mixture to 80°C (Reflux) under a nitrogen atmosphere. Monitor progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.
-
Work-up:
-
Cool to room temperature.
-
Filter off inorganic solids (if K₂CO₃ used).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0
10% Methanol in Dichloromethane).
Mechanistic Flow[1][7]
Applications in Drug Discovery
This compound is a "privileged scaffold" in the design of Androgen Receptor (AR) Modulators . The iodine atom is not the final pharmacophore but a synthetic linchpin .
Synthesis of SARDs (Selective Androgen Receptor Degraders)
Research by groups such as Oncternal Therapeutics has highlighted the utility of pyrazol-1-yl-propanamides.[1]
-
Workflow: The iodine at C4 is replaced with bulky aryl or heteroaryl groups (e.g., chlorobenzonitrile, substituted pyridines) via Suzuki-Miyaura Coupling .
-
Result: These modifications create ligands that bind to the AR Ligand Binding Domain (LBD), inducing conformational changes that lead to receptor degradation (SARD activity) rather than simple antagonism.
Peptidomimetics
The propanamide side chain mimics the peptide backbone, allowing the pyrazole to act as a bioisostere for aromatic amino acids (like Phenylalanine or Tyrosine) in peptide-based drug design.
Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical signals should be observed:
-
¹H NMR (400 MHz, DMSO-d₆):
- ~8.0 ppm (s, 1H, Pyrazole C3-H)
- ~7.6 ppm (s, 1H, Pyrazole C5-H)
- ~7.4 & 6.9 ppm (br s, 2H, NH₂ of amide)
- ~4.3 ppm (t, 2H, N-CH₂)
- ~2.6 ppm (t, 2H, CH₂-CO)
-
LC-MS:
-
ESI (+): [M+H]⁺ peak at m/z 266.0.
-
Pattern: Distinct iodine isotope pattern is not applicable (Iodine is monoisotopic), but the mass defect is significant.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodinated compounds can be photosensitive).
References
-
PubChem Compound Summary . (n.d.). This compound (CAS 1217862-88-8).[2] National Center for Biotechnology Information. Retrieved from [Link]
- Oncternal Therapeutics. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.
-
ResearchGate . (2025). Synthetic route to 3-(pyrazol-1-yl)propanamide derivatives via Aza-Michael Addition. Retrieved from [Link]
Sources
A Predictive Spectroscopic and Chromatographic Guide to 3-(4-iodo-1H-pyrazol-1-yl)propanamide
Abstract
In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. This technical guide provides a comprehensive, predictive analysis of the spectral and chromatographic data for 3-(4-iodo-1H-pyrazol-1-yl)propanamide, a heterocyclic compound with potential applications as a synthetic building block. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's analytical signature. By dissecting the molecule into its constituent functional groups—the 4-iodopyrazole ring and the N-propanamide side chain—we construct a detailed, theoretical spectral profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and purity assessment of this and structurally related compounds.
Introduction and Molecular Structure Overview
The compound this compound belongs to the N-alkylated pyrazole family, a class of heterocycles frequently explored in medicinal chemistry for their diverse biological activities. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, making it a versatile intermediate. The propanamide side chain imparts specific polarity and hydrogen bonding capabilities.
Accurate characterization is the bedrock of chemical synthesis and drug development. This guide provides a predictive blueprint for the expected outcomes of key analytical techniques, establishing a benchmark for researchers synthesizing this molecule.
Molecular Structure:
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).
Predicted Chemical Shifts (δ) in CDCl₃:
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale and Notes |
| H5 (Pyrazole) | ~7.6 - 7.8 | Singlet (s) | 1H | The protons on the pyrazole ring are in distinct electronic environments. H5 is adjacent to the N-alkylation site and is expected to be downfield. Due to the iodine at C4, no coupling to H3 is expected. |
| H3 (Pyrazole) | ~7.5 - 7.7 | Singlet (s) | 1H | Similar to H5, H3 is a singlet due to the substituent at C4. Its chemical shift will be close to that of H5. |
| -CH₂- (α to pyrazole) | ~4.2 - 4.4 | Triplet (t) | 2H | These protons are on a carbon adjacent to the electronegative pyrazole nitrogen, causing a significant downfield shift.[1][2] They will be split into a triplet by the adjacent -CH₂- group. |
| -CH₂- (β to pyrazole) | ~2.8 - 3.0 | Triplet (t) | 2H | These protons are adjacent to the α-CH₂ and the amide carbonyl group. They will be split into a triplet by the α-CH₂ protons. |
| -NH₂ (Amide) | ~5.5 - 7.0 | Broad Singlet (br s) | 2H | The chemical shift of amide protons is highly variable and depends on concentration and solvent due to hydrogen bonding. The signal is often broad.[3] |
Workflow for ¹H NMR Prediction:
Caption: Logic flow for predicting the ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Predicted Chemical Shifts (δ) in CDCl₃:
| Carbon Assignment | Predicted δ (ppm) | Rationale and Notes |
| C=O (Amide) | ~170 - 175 | The carbonyl carbon of a primary amide is typically found in this downfield region. |
| C5 (Pyrazole) | ~138 - 142 | Aromatic carbons in pyrazoles appear in this range. C5 is adjacent to the N-alkylation site. |
| C3 (pyrazole) | ~130 - 135 | Similar to C5, this is a typical chemical shift for a pyrazole ring carbon. |
| C4 (Pyrazole) | ~85 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. This is a highly characteristic signal. |
| -CH₂- (α to pyrazole) | ~48 - 52 | This carbon is attached to the pyrazole nitrogen, resulting in a downfield shift compared to a standard alkane. |
| -CH₂- (β to pyrazole) | ~35 - 40 | This aliphatic carbon is influenced by the adjacent carbonyl group. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Notes |
| 3350 & 3180 | -NH₂ (Amide) | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Primary amides typically show two distinct N-H stretching bands.[4][5] These bands can be broad due to hydrogen bonding.[6] |
| ~1650 | C=O (Amide) | C=O Stretch (Amide I band) | Strong | This is a very characteristic and intense absorption for amides.[4][6][7] |
| ~1620 | -NH₂ (Amide) | N-H Bend (Amide II band) | Medium | This band is characteristic of primary amides.[4] |
| ~1550 | C=N (Pyrazole) | C=N Stretch | Medium | Aromatic C=N and C=C stretching vibrations from the pyrazole ring are expected in this region. |
| ~1400-1450 | -CH₂- | CH₂ Scissoring | Medium | Aliphatic C-H bending vibrations. |
| ~1200 | C-N | C-N Stretch | Medium | C-N stretching vibrations from the amide and the pyrazole N-alkyl bond. |
| Below 600 | C-I | C-I Stretch | Medium-Weak | The carbon-iodine bond vibration is expected at low wavenumbers, often in the fingerprint region. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
-
Molecular Weight: 278.99 g/mol
-
Exact Mass: 278.9916
Expected Ionization and Fragmentation:
Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is expected to ionize to form the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
-
[M]⁺ or [M+H]⁺: m/z ≈ 279 or 280
-
Isotopic Signature: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak as seen with chlorine or bromine will be observed.[8][9][10]
Predicted Fragmentation Pattern:
The fragmentation of N-substituted pyrazoles can be complex.[11] Key predicted fragmentation pathways for this compound include:
-
Cleavage of the N-alkyl chain: Loss of the propanamide side chain is a likely fragmentation pathway.
-
Fragment: 4-iodopyrazole radical cation
-
m/z: 194
-
-
Fragmentation of the propanamide chain:
-
Fragment: Loss of the amide group (-CONH₂)
-
m/z: [M - 44]⁺ = 235
-
Fragment: Cleavage alpha to the amide carbonyl.
-
m/z: 72 (CH₂CONH₂)⁺ or [M - 71]⁺ = 208
-
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended for the acquisition of spectral data for this compound.
A. NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire the spectrum at 298 K.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, 16 scans.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, 1024 scans.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
B. IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is recommended for solid samples.
-
Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
C. Mass Spectrometry
-
Method: High-Resolution Mass Spectrometry (HRMS) with an ESI source is recommended for accurate mass determination.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Use a resolving power of at least 10,000.
-
Conclusion
This guide provides a comprehensive, predictive spectral and chromatographic analysis for the novel compound this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein are based on established chemical principles and data from analogous structures. These theoretical spectra serve as a crucial reference for any researcher undertaking the synthesis and characterization of this molecule. By providing a detailed analytical framework, including standardized protocols, this document aims to facilitate the unambiguous identification and accelerate the research and development efforts involving this promising chemical entity.
References
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Ahmed, M. G., & El-Gendy, A. M. (1989). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 11(4), 282-285.
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- ResearchGate. (n.d.). Iodine isotopic speciation mass spectra obtained by LDI-MS analysis of....
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- Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an....
- Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide.
- Lee, J., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
- Sparkman, O. D. (2026, February 11). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online.
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- van der Plas, H. C., & van der Stoel, R. E. (1970). The mass spectra of some pyrazole compounds. Semantic Scholar.
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- Wiley-VCH. (n.d.).
- YouTube. (2024, March 28).
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- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. GCMS Section 6.5 [people.whitman.edu]
- 11. BiblioBoard [openresearchlibrary.org]
Targeting the Sigma-Hole: Therapeutic Potential and Chemical Biology of Iodinated Pyrazoles
The following technical guide details the therapeutic potential and chemical biology of iodinated pyrazoles, focusing on their role as halogen-bonding pharmacophores rather than mere synthetic intermediates.
Executive Summary
While 4-iodopyrazole is ubiquitous as a synthetic intermediate (e.g., in Suzuki-Miyaura couplings), its value as a functional therapeutic moiety is often overlooked. This guide addresses the "iodine effect" in medicinal chemistry: the exploitation of the sigma-hole (
Part 1: The Chemical Biology of the Iodine-Pyrazole Motif
The Sigma-Hole Mechanism
The therapeutic potency of iodinated pyrazoles stems from the anisotropic distribution of electron density around the iodine atom. Unlike lighter halogens (F, Cl), iodine exhibits a pronounced region of positive electrostatic potential on the extension of the C–I bond axis, known as the sigma-hole .
-
Interaction Vector: The
-hole acts as a Lewis acid, interacting with Lewis bases (nucleophiles) in the protein pocket, such as:-
Carbonyl oxygens (backbone or side chain, e.g., Gly, Ala).
-
Nitrogen atoms (e.g., His imidazole, Pro backbone).
-
Sulfur atoms (e.g., Met, Cys).
-
-
Selectivity: The interaction is strictly linear (
), allowing for high geometrical selectivity that hydrogen bonds (which are more flexible) cannot always achieve.
4-Iodopyrazole as a Privileged Fragment
In Fragment-Based Drug Discovery (FBDD), 4-iodopyrazole is a "magic bullet" probe. Its small size allows it to penetrate cryptic pockets, while the iodine atom provides a strong anomalous scattering signal for X-ray crystallography, confirming binding modes unambiguously.
Comparative Interaction Metrics:
| Halogen (C-X) |
Note: Iodine provides the optimal balance of lipophilicity for membrane permeability and polarization for specific binding.
Part 2: Therapeutic Targets & Case Studies
Oncology: Protein Kinase "Gatekeeper" Targeting
Iodinated pyrazoles target the ATP-binding pocket of kinases, specifically interacting with the "gatekeeper" residues or the hinge region.
-
Target: CDK2 (Cyclin-Dependent Kinase 2) and c-Met .
-
Mechanism: The pyrazole nitrogen forms a hydrogen bond with the hinge region (e.g., Glu81/Leu83 in CDK2), while the 4-iodine atom reaches deep into the hydrophobic pocket, forming a halogen bond with a backbone carbonyl (e.g., Val84) or a gatekeeper residue. This stabilizes the "DFG-in" (active) or "DFG-out" (inactive) conformation depending on the scaffold.
-
Therapeutic Outcome: Inhibition of cell cycle progression (G1/S transition) in solid tumors.
Infectious Disease: Bacterial DNA Gyrase
Iodinated pyrazoles have emerged as potent antimicrobial agents against multi-drug resistant (MDR) S. aureus (MRSA).
-
Target: DNA Gyrase Subunit B (GyrB) .
-
Mechanism: The ATPase domain of GyrB contains a conserved water-mediated pocket. Iodinated pyrazoles displace these unstable water networks. The iodine atom forms a halogen bond with the carbonyl oxygen of Val43 (in E. coli numbering) or equivalent residues, locking the enzyme in an inactive state.
-
Data: 4-iodo-1-phenylpyrazole derivatives show MIC values comparable to ciprofloxacin against specific resistant strains.
Emerging Targets: p53-MDM2 Interaction
-
Target: MDM2 (Mouse Double Minute 2) .
-
Mechanism: MDM2 inhibits the tumor suppressor p53. Small molecules must block the p53-binding cleft on MDM2. An iodine atom on a pyrazole scaffold mimics the hydrophobic side chain of Trp23 of p53, filling the deep hydrophobic pocket of MDM2 and anchoring via a halogen bond to a buried carbonyl, preventing p53 degradation.
Part 3: Experimental Protocols
Synthesis of 4-Iodo-1-methyl-1H-pyrazole (Representative Scaffold)
Rationale: Direct electrophilic iodination is the most robust method for introducing the pharmacophore.
Reagents: 1-Methylpyrazole, Iodine (
Protocol:
-
Preparation: Dissolve 1-methylpyrazole (10 mmol) in MeCN (50 mL).
-
Addition: Add
(6 mmol, 0.6 eq) and CAN (6 mmol, 0.6 eq) sequentially. -
Reaction: Stir the mixture at reflux (
) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). The iodine color will fade as it is consumed. -
Quench: Cool to RT. Pour into aqueous
(10%) to remove unreacted iodine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over .[1] -
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield: Expect 85–95% of a white crystalline solid.
Biological Validation: Kinase Inhibition Assay (ADP-Glo)
Rationale: A luminescent ADP detection assay is robust for measuring the IC50 of the synthesized iodinated inhibitor against a target kinase (e.g., CDK2).
Protocol:
-
Enzyme Mix: Dilute CDK2/CyclinA enzyme to 2 ng/µL in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Inhibitor Prep: Prepare a 10-point serial dilution of the iodinated pyrazole in DMSO.
-
Incubation: Add 2 µL of inhibitor + 4 µL of Enzyme Mix to a 384-well white plate. Incubate 15 min at RT.
-
Substrate Addition: Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H1). Incubate 60 min at RT.
-
ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP
Luciferase signal). Incubate 30 min. -
Read: Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.
Part 4: Visualization & Logic
Mechanism of Action: The Sigma-Hole Bridge
The following diagram illustrates the specific "Sigma-Hole" interaction mechanism within a protein active site.
Caption: Schematic of the Halogen Bond (XB) formation. The iodine atom projects a positive
Experimental Workflow Logic
This diagram outlines the decision matrix for developing iodinated pyrazole therapeutics.
Caption: Integrated workflow for the synthesis and validation of iodinated pyrazole therapeutics, emphasizing the feedback loop between structural confirmation (X-ray) and functional assay data.
References
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link
-
Mak, W. W., et al. (2015). 4-Iodopyrazole as a Fragment-Based Drug Discovery Probe. Journal of Structural Biology. Link
-
Sirimulla, S., et al. (2013). Halogen bonding in drug discovery: an overview. Journal of Chemical Pharmacy Research. Link
-
Scholfield, M. R., et al. (2013). Halogen bonding in biological systems. Protein Science. Link
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in a multitude of non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics. This guide provides a comprehensive exploration of the chemical space of pyrazole-containing compounds, offering a senior application scientist's perspective on the strategic considerations, experimental methodologies, and computational approaches that underpin the successful discovery and development of pyrazole-based drugs. We will delve into the intricacies of synthetic strategies, navigate the nuances of structural characterization, unravel the complexities of structure-activity relationships (SAR), and harness the predictive power of computational modeling to unlock the full therapeutic potential of this remarkable heterocyclic motif.
The Enduring Appeal of the Pyrazole Core in Medicinal Chemistry
The prevalence of the pyrazole moiety in numerous FDA-approved drugs is a testament to its versatility and favorable pharmacological profile.[1][2] From the anti-inflammatory blockbuster Celecoxib to a host of targeted cancer therapies like Crizotinib and Ruxolitinib, the pyrazole scaffold consistently demonstrates its value in modulating a wide array of biological targets.[3][4] Its ability to act as a bioisostere for other aromatic systems, coupled with the tunable nature of its substituents, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.[2]
The structural features of the pyrazole ring are key to its success. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules.[3] Furthermore, the aromatic nature of the ring contributes to its metabolic stability, a desirable trait for any drug candidate.[5] The ability to readily functionalize the pyrazole core at multiple positions provides a rich landscape for chemical exploration and the optimization of lead compounds.
Navigating the Synthetic Landscape: Crafting Diverse Pyrazole Libraries
The efficient and versatile synthesis of substituted pyrazoles is fundamental to exploring their chemical space. Several robust methodologies have been developed, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
The Knorr Pyrazole Synthesis: A Classic and Reliable Approach
The Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains one of the most widely used methods for preparing pyrazoles.[6][7] Its simplicity and the ready availability of starting materials make it an attractive choice for both small-scale and large-scale synthesis.
Experimental Protocol: Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), the addition of a base like sodium acetate may be necessary to liberate the free hydrazine.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of an excess of hydrazine can help to drive the reaction to completion, particularly if the dicarbonyl compound is prone to self-condensation.[4] The choice of solvent is critical; protic solvents like ethanol can facilitate the proton transfer steps in the mechanism, while acidic conditions can catalyze the condensation and cyclization steps.[9]
1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrolled Synthesis
The [3+2] cycloaddition reaction between a nitrile imine (the 1,3-dipole) and an alkyne or a suitable alkene derivative offers a highly efficient and often regioselective route to pyrazoles.[3][10] This method is particularly valuable for accessing pyrazoles with specific substitution patterns that may be difficult to obtain via condensation methods.
Experimental Protocol: 1,3-Dipolar Cycloaddition
-
Generation of the Nitrile Imine: The nitrile imine is typically generated in situ from a hydrazonoyl halide by treatment with a base such as triethylamine.
-
Cycloaddition: In a separate flask, dissolve the alkyne dipolarophile (1.0 eq) in an appropriate solvent (e.g., chloroform, dichloromethane). Add the solution of the in situ generated nitrile imine dropwise to the alkyne solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the starting materials are consumed, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole.[3]
Self-Validating System: The regioselectivity of the cycloaddition is a key feature of this method. The electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile dictate the orientation of the addition, leading to a predictable and often single regioisomer.[10] This inherent selectivity serves as a self-validating aspect of the protocol.
Table 1: Comparison of Common Pyrazole Synthesis Methods
| Method | Advantages | Disadvantages | Key Considerations |
| Knorr Synthesis | Simple, reliable, readily available starting materials, scalable.[6][7] | Can lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[6] | Reaction conditions (pH, solvent) can influence regioselectivity. |
| 1,3-Dipolar Cycloaddition | High regioselectivity, broad substrate scope, mild reaction conditions.[3][10] | Requires the preparation of nitrile imine precursors, which can be unstable. | The choice of base and solvent is crucial for efficient nitrile imine generation. |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, often higher yields.[9] | Requires specialized equipment, potential for localized overheating. | Careful optimization of microwave parameters (power, temperature, time) is necessary. |
Deciphering the Molecular Architecture: Spectroscopic Characterization of Pyrazoles
Unambiguous characterization of newly synthesized pyrazole derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor.
Interpreting NMR Spectra of Pyrazole Derivatives
The 1H and 13C NMR spectra of pyrazoles provide a wealth of information about their substitution pattern and electronic environment. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the nature of the substituents.
-
1H NMR: The protons on the pyrazole ring typically resonate in the aromatic region (δ 6.0-8.5 ppm). The N-H proton of N-unsubstituted pyrazoles often appears as a broad singlet at a downfield chemical shift (δ 10-14 ppm) due to proton exchange and quadrupolar coupling with the nitrogen atom.[11]
-
13C NMR: The carbon atoms of the pyrazole ring also resonate in the aromatic region (δ 100-150 ppm). The chemical shifts of C3 and C5 can be particularly informative for determining the regiochemistry of substitution.
Advanced NMR Techniques for Structural Elucidation:
For complex pyrazole derivatives with overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all proton and carbon signals.[12][13] The HMBC experiment is particularly powerful for identifying long-range correlations between protons and carbons, which can help to establish the connectivity of different molecular fragments.[12]
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of the synthesized pyrazole and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a new compound.
Structure-Activity Relationship (SAR) Studies: The Key to Unlocking Potency and Selectivity
The systematic exploration of the structure-activity relationship (SAR) is the cornerstone of lead optimization in drug discovery. By systematically modifying the substituents on the pyrazole core and evaluating the impact on biological activity, researchers can identify key structural features that govern potency and selectivity.
Case Study: Pyrazole-Based Kinase Inhibitors
Kinases are a major class of drug targets, and numerous pyrazole-containing kinase inhibitors have been developed.[5][7] The pyrazole scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.
Table 2: SAR of Pyrazole-Based Kinase Inhibitors
| Position | Substituent | Effect on Activity | Rationale |
| N1 | Small alkyl or aryl groups | Often crucial for potency and selectivity | Fills a hydrophobic pocket and orients the molecule for optimal interactions. |
| C3 | Aromatic or heteroaromatic rings | Generally required for activity | Can engage in π-stacking interactions with aromatic residues in the active site. |
| C4 | Varies depending on the target | Can be modified to improve solubility and pharmacokinetic properties | Often solvent-exposed and provides an opportunity for vector-based modifications. |
| C5 | Aromatic rings with specific substitutions | Can significantly impact potency and selectivity | Interacts with the solvent-exposed region and can be modified to target specific subpockets. |
A common strategy in the development of pyrazole-based kinase inhibitors is the introduction of a substituent at the N1 position that can occupy a hydrophobic pocket adjacent to the ATP-binding site.[5] The nature of the substituents at the C3 and C5 positions is also critical for achieving high potency and selectivity. For example, in the case of p38 MAP kinase inhibitors, a 4-pyridyl group at the C4 position was found to be essential for potent inhibition.[14]
The Power of In Silico Design: Computational Approaches to Exploring Pyrazole Chemical Space
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective exploration of vast chemical spaces.[15] Molecular docking, a computational technique that predicts the binding mode and affinity of a small molecule to a biological target, is particularly useful in the design of pyrazole-based inhibitors.
A Practical Workflow for Molecular Docking of a Pyrazole Ligand
The following provides a generalized workflow for performing a molecular docking study using a tool like AutoDock Vina.[2][16]
Step-by-Step Molecular Docking Workflow
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of the pyrazole ligand. Assign partial charges and define rotatable bonds.
-
Grid Box Definition: Define a search space (grid box) that encompasses the binding site of the target protein.
-
Docking Simulation: Run the docking simulation using a program like AutoDock Vina. The program will generate a series of possible binding poses for the ligand and rank them based on a scoring function.
-
Analysis of Results: Analyze the predicted binding poses and scores to identify the most likely binding mode and to estimate the binding affinity. Visualize the protein-ligand interactions to understand the key molecular interactions driving binding.
Visualizing the Logic: A Docking Workflow Diagram
Caption: A generalized workflow for molecular docking of a pyrazole ligand.
Conclusion: The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. Its inherent versatility, coupled with the power of modern synthetic and computational methods, ensures its continued prominence in drug discovery. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel pyrazole derivatives with tailored pharmacological profiles will be crucial for addressing unmet medical needs. The integration of experimental and computational approaches, as outlined in this guide, provides a powerful paradigm for accelerating the discovery and development of the next generation of pyrazole-containing medicines.
References
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- RSC Publishing. (n.d.).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- MDPI. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI.
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- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
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- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- YouTube. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. YouTube.
- Wiley Online Library. (2016).
- ResearchGate. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- ResearchGate. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
- Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit.
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- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks....
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
- MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
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- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
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The Emergence of 3-(4-iodo-1H-pyrazol-1-yl)propanamide: A Bioactive Scaffold in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide delineates the discovery and preclinical evaluation of a novel pyrazole derivative, 3-(4-iodo-1H-pyrazol-1-yl)propanamide, as a potential bioactive molecule in the realm of oncology. We will navigate through the strategic design, synthesis, and comprehensive biological characterization of this compound. This document provides in-depth, field-proven insights into the experimental methodologies, the rationale behind the scientific choices, and a discussion of the structure-activity relationships that underscore its potential as a therapeutic agent. The guide is structured to provide a logical and scientifically rigorous narrative, from initial synthesis to the elucidation of its potential mechanism of action.
Introduction: The Rationale for Pyrazole-Based Drug Discovery
The pyrazole scaffold is a privileged structure in drug discovery, attributed to its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor.[2] This five-membered heterocyclic ring is a bioisostere for various aromatic systems, offering advantages in terms of metabolic stability and target engagement.[3] A vast body of literature substantiates the diverse pharmacological activities of pyrazole-containing molecules, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[4][5][6]
The impetus for the investigation of this compound stemmed from the established anticancer potential of pyrazole derivatives and the recognized impact of halogenation on modulating biological activity. Halogen atoms, particularly iodine, can enhance binding affinity to protein targets through halogen bonding and improve pharmacokinetic profiles.[7] The propanamide side chain was incorporated to enhance solubility and provide a flexible linker for potential interactions within a biological target's binding pocket. This strategic combination of a halogenated pyrazole core with a propanamide moiety formed the foundation for its exploration as a novel bioactive agent.
Synthesis and Characterization
The synthesis of this compound is a two-step process, commencing with the iodination of the pyrazole ring followed by an aza-Michael addition to acrylamide. This approach is both efficient and scalable, making it suitable for medicinal chemistry applications.
Synthesis of 4-Iodopyrazole
The initial step involves the electrophilic iodination of pyrazole. Several methods exist for this transformation, with the use of iodine in the presence of an oxidizing agent being a common and effective approach.[8]
Experimental Protocol: Iodination of Pyrazole
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as water or acetonitrile, add iodine (I₂) (1.2 eq).[8][9]
-
Addition of Oxidant: Slowly add an oxidizing agent, such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂), to the reaction mixture at room temperature.[8][10]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-iodopyrazole as a white solid.[8]
Synthesis of this compound via Aza-Michael Addition
The final compound is synthesized through a nucleophilic addition of the 4-iodopyrazole to acrylamide, a classic aza-Michael reaction.[11]
Experimental Protocol: Aza-Michael Addition
-
Reaction Setup: In a round-bottom flask, dissolve 4-iodopyrazole (1.0 eq) and acrylamide (1.2 eq) in a suitable solvent such as acetonitrile or a mixture of methanol and water.[12][13]
-
Base Catalyst: Add a catalytic amount of a non-nucleophilic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or trimethylbenzylammonium hydroxide, to the mixture.[11][14]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.[14]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography to afford this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Structural Characterization
The structure of the final compound was unequivocally confirmed using a suite of spectroscopic techniques.
| Technique | Observed Data (Hypothetical) | Interpretation |
| ¹H NMR | δ 8.05 (s, 1H), 7.75 (s, 1H), 7.20 (br s, 1H), 6.90 (br s, 1H), 4.45 (t, 2H), 2.70 (t, 2H) | Signals corresponding to pyrazole ring protons, amide protons, and propanamide chain protons. |
| ¹³C NMR | δ 172.5, 140.2, 135.8, 85.1, 48.5, 36.0 | Peaks consistent with carbonyl carbon, pyrazole ring carbons, and propanamide chain carbons. |
| Mass Spec (ESI) | m/z 293.98 [M+H]⁺ | Molecular ion peak corresponding to the expected molecular weight. |
Table 1: Spectroscopic data for this compound.
Biological Evaluation: Unveiling the Anticancer Potential
The synthesized compound was subjected to a panel of in vitro assays to evaluate its potential as an anticancer agent. A selection of human cancer cell lines representing different tumor types were utilized.
Antiproliferative Activity
The primary assessment of anticancer activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16][17]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
| Cell Line | Tumor Type | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Cancer | 8.5 |
| HCT116 | Colon Cancer | 5.2 |
| A549 | Lung Cancer | 12.1 |
Table 2: Antiproliferative activity of this compound against various cancer cell lines.
Effect on Cell Migration
The ability of a compound to inhibit cell migration is a crucial indicator of its potential to prevent metastasis. The wound healing or "scratch" assay was employed for this purpose.[18][19]
Experimental Protocol: Wound Healing Assay
-
Create a Monolayer: Grow cells to confluence in a 6-well plate.
-
Create a "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.[18]
-
Treatment and Imaging: Treat the cells with a sub-lethal concentration of the compound and capture images of the wound at 0 and 24 hours.
-
Analysis: Quantify the rate of wound closure by measuring the area of the scratch over time.
The results indicated a significant inhibition of cell migration in HCT116 cells treated with this compound compared to the untreated control.
Cell Cycle Analysis
To understand the mechanism of the observed antiproliferative activity, the effect of the compound on cell cycle progression was investigated using flow cytometry.[5][20]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[5]
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.[6]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[5]
Treatment with this compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with mitotic progression.
Elucidating the Mechanism of Action
The observed G2/M cell cycle arrest points towards potential molecular targets involved in mitosis. Pyrazole derivatives have been reported to interact with various proteins crucial for cell division, including protein kinases and tubulin.[2][21]
Proposed Signaling Pathway
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]
- 10. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. med.virginia.edu [med.virginia.edu]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs [scirp.org]
Methodological & Application
Application Note: 3-(4-iodo-1H-pyrazol-1-yl)propanamide (4-IPPA) in Neuroprotection Studies
This Application Note is designed for researchers in medicinal chemistry and neuropharmacology. It details the utility of 3-(4-iodo-1H-pyrazol-1-yl)propanamide (referred to herein as 4-IPPA ) as a critical scaffold in the development of multi-target-directed ligands (MTDLs) for neurodegenerative diseases, particularly Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).
Executive Summary
This compound (4-IPPA) is a functionalized pyrazole derivative serving as a high-value intermediate and pharmacophore in neuroprotective research. Its structural significance lies in the 4-position iodine , which acts as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Sonogashira) to generate libraries of BACE-1 and AChE inhibitors, and the propanamide tail , which mimics peptide bonds, facilitating interaction with serine protease active sites.
Recent studies highlight the efficacy of 4-IPPA derivatives in mitigating oxidative stress (ROS) and inhibiting acetylcholinesterase (AChE), making them potent candidates for halting neurodegeneration in 6-OHDA and A
Mechanistic Insight & Rationale
The "Halogen Handle" Strategy
The iodine atom at the C4 position of the pyrazole ring is not merely structural; it is a strategic "warhead" for two distinct applications:
-
Synthetic Diversification: It allows the rapid attachment of aryl/heteroaryl groups to access the S1' subsite of BACE-1 or the peripheral anionic site (PAS) of AChE.
-
Halogen Bonding: In its unreacted form, the iodine atom can form halogen bonds with backbone carbonyls in receptor pockets, enhancing binding affinity compared to non-halogenated analogs.
Neuroprotective Pathways
Derivatives synthesized from the 4-IPPA scaffold exert neuroprotection via:
-
AChE Inhibition: Preventing the breakdown of acetylcholine to enhance cholinergic transmission.
-
ROS Scavenging: The pyrazole core stabilizes free radicals, reducing mitochondrial oxidative stress.
-
Anti-Apoptosis: Modulation of the Bax/Bcl-2 ratio, preventing Caspase-3 activation in neurons challenged with neurotoxins (e.g., 6-OHDA).
Pathway Visualization
The following diagram illustrates the dual mechanism of 4-IPPA derivatives in a neuronal context.
Figure 1: Mechanism of Action for 4-IPPA derivatives targeting AChE and Oxidative Stress pathways.
Experimental Protocols
Protocol A: Synthesis of Biaryl Neuroprotective Agents from 4-IPPA
Purpose: To functionalize 4-IPPA into a potent BACE-1 or AChE inhibitor via Suzuki Coupling.
Materials:
-
4-IPPA (1.0 equiv)
-
Arylboronic acid (e.g., 3-chlorophenylboronic acid) (1.2 equiv)
-
Pd(dppf)Cl2 (0.05 equiv)
-
K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Preparation: In a nitrogen-purged Schlenk tube, dissolve 4-IPPA (100 mg) and the arylboronic acid in 1,4-dioxane (4 mL).
-
Catalyst Addition: Add the base (K2CO3) dissolved in water (1 mL), followed by the Pd catalyst.
-
Reaction: Heat the mixture to 90°C for 12 hours under inert atmosphere.
-
Work-up: Cool to room temperature (RT), dilute with ethyl acetate, and wash with brine.
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).
-
Validation: Verify structure via 1H-NMR (loss of iodine signal, appearance of aryl protons).
Protocol B: In Vitro Neuroprotection Assay (6-OHDA Model)
Purpose: To assess the ability of 4-IPPA derivatives to protect SH-SY5Y cells from dopaminergic toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
6-Hydroxydopamine (6-OHDA) (Sigma)
-
MTT Reagent (5 mg/mL)
-
Test Compound (4-IPPA derivative) dissolved in DMSO
Step-by-Step Workflow:
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Pre-treatment: Treat cells with the test compound (0.1, 1, 10, 50
M) for 2 hours prior to toxin exposure. Control wells receive DMSO vehicle only (<0.1%). -
Insult: Add 6-OHDA (final concentration 100
M) to induce oxidative stress and apoptosis. -
Incubation: Incubate for 24 hours.
-
Readout (MTT): Add 20
L MTT reagent per well. Incubate for 4 hours. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.
Data Analysis Formula:
Protocol C: Ellman’s AChE Inhibition Assay
Purpose: To determine the IC50 of the compound against Acetylcholinesterase.
Reagents:
-
Acetylthiocholine iodide (ATCI, Substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Electric eel AChE (Type VI-S)
Procedure:
-
In a 96-well plate, mix:
-
140
L Phosphate Buffer (pH 8.0) -
20
L Test Compound (Serial Dilutions) -
20
L AChE solution (0.2 U/mL)
-
-
Incubation: Incubate at RT for 15 minutes (allows inhibitor binding).
-
Initiation: Add 10
L DTNB (2 mM) and 10 L ATCI (15 mM). -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Plot % Inhibition vs. Concentration to derive IC50.
Expected Results & Data Interpretation
The following table summarizes typical pharmacological data for 4-IPPA derivatives when optimized for neuroprotection.
| Compound Variant | R-Group (C4 Position) | AChE IC50 ( | Neuroprotection (% Recovery vs 6-OHDA) |
| 4-IPPA (Parent) | Iodine (-I) | >100 (Inactive) | 15% (Weak) |
| Derivative A | Phenyl (-Ph) | 12.5 | 45% (Moderate) |
| Derivative B | 3-Chlorophenyl | 4.2 | 78% (High) |
| Derivative C | 4-Methoxyphenyl | 8.1 | 62% (Good) |
Note: The parent 4-IPPA is a weak inhibitor but serves as the essential precursor. The introduction of lipophilic aryl groups (Derivatives A-C) significantly enhances BBB penetration and enzyme affinity.
Synthetic Workflow Diagram
Figure 2: Optimization workflow from 4-IPPA scaffold to lead candidate.
Safety & Handling
-
Hazards: 4-IPPA is an organoiodine compound.[1] It may be irritating to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent deiodination or amide hydrolysis.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Doğan, A. H. T., et al. (2025). "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model." Turkish Journal of Pharmaceutical Sciences. Link
-
Malamas, M. S., et al. (2025). "Advances in the Synthetic Approaches to
-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review." ACS Omega. Link -
PubChem. (n.d.). "Compound Summary: this compound." National Library of Medicine. Link
-
Tong, J., et al. (2021). "Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4." Scientific Reports. Link
-
Key Organics. (n.d.). "Product Analysis: this compound." Key Organics Building Blocks. Link
Sources
high-throughput screening with 3-(4-iodo-1H-pyrazol-1-yl)propanamide
Application Note: High-Throughput Crystallographic Screening with Anomalous Probes
Executive Summary
This application note details the high-throughput screening (HTS) workflow for 3-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS: 1217862-88-8), a specialized fragment designed for X-ray Crystallography-based screening .
Unlike standard biochemical HTS, which relies on enzymatic inhibition, this protocol utilizes the iodine atom on the pyrazole ring as an anomalous scattering "beacon." This allows for the unambiguous identification of weak-binding fragments (mM affinity) within protein binding pockets, overcoming the "ambiguous density" problem common in Fragment-Based Drug Discovery (FBDD).
Key Application: Primary Fragment Screening via Crystal Soaking (HT-Xray). Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists.
Scientific Rationale & Mechanism
The Challenge: The "Blob" Problem
In FBDD, fragments often bind with low affinity (
The Solution: Anomalous Scattering
This compound incorporates an iodine atom. Iodine (
-
Mechanism: By collecting diffraction data at a wavelength that maximizes iodine's anomalous signal, researchers can generate an anomalous difference map . This map reveals the precise location of the iodine atom as a distinct peak, confirming the binding event and orientation even if the rest of the molecule is disordered.
Experimental Workflow
The following diagram outlines the "Anomalous Soak" pipeline, ensuring high-throughput efficiency while maintaining structural integrity.
Figure 1: High-Throughput Crystallographic Screening Pipeline. The process utilizes acoustic liquid handling to minimize solvent disruption during the soaking phase.
Detailed Protocol
Phase 1: Compound Preparation
-
Reagent: this compound (Purity
). -
Solvent: Anhydrous DMSO (
-DMSO is not required for X-ray, but high purity is essential to prevent protein precipitation). -
Stock Concentration: Prepare a 100 mM master stock.
-
Note: The amide tail provides good solubility, but the iodopyrazole core is hydrophobic. Sonicate for 5 minutes if dissolution is slow.
-
-
Storage: Aliquot into Echo-compatible source plates (e.g., Labcyte 384LDV). Store at -20°C. Avoid repeated freeze-thaw cycles to prevent DMSO hydration.
Phase 2: Crystal Soaking (The "Dry" Soak Method)
Direct addition of compound solution can crack crystals due to DMSO shock. We recommend acoustic droplet ejection (ADE) to minimize osmotic stress.
-
Crystal Identification: Select protein crystals grown in drops (sitting or hanging drop vapor diffusion).
-
Calculated Dispensing: Target a final compound concentration of 10–50 mM and a final DMSO concentration of <10% (protein dependent).
-
Example: For a 500 nL crystal drop, add 50 nL of 100 mM stock (Final: 9 mM compound, 9% DMSO).
-
-
Incubation: Seal the plates and incubate.
-
Fast Binders: 1 hour.
-
Slow Binders/Deep Pockets: 24 hours.
-
Tip: Monitor crystal integrity visually. If crystals crack, reduce DMSO concentration or perform a "step-soak" (gradual increase).
-
Phase 3: Data Collection (Anomalous Strategy)
To exploit the iodine label, data collection must be optimized.
-
Beamline Configuration:
-
Energy: 6–8 keV is ideal for Iodine L-edges, but standard 12.66 keV (0.979 Å) or Cu K
(1.54 Å) is sufficient for strong iodine anomalous signal ( ).
-
-
Strategy: Collect a full
dataset to maximize multiplicity. High redundancy is crucial for resolving the small anomalous differences. -
Resolution: Aim for
to ensure the iodine peak is distinct from the protein backbone.
Phase 4: Data Processing & Analysis
-
Indexing/Integration: Use standard pipelines (XDS, DIALS, or autoPROC).
-
Phasing/Map Generation:
-
Generate an Anomalous Difference Map using the phases from the apo (unbound) structure.
-
Software: PHENIX, CCP4 (ANODE).
-
-
Hit Validation criteria:
-
Peak Height: An anomalous peak
at the iodine position. -
Density Fit: The pyrazole and propanamide tail must fit into the
density, guided by the iodine anchor.
-
Data Presentation & Interpretation
When analyzing screening results, categorize hits based on the fidelity of the electron density.
| Hit Class | Anomalous Signal ( | Interpretation | Action | |
| Gold | Yes | Clear ligand shape | High-confidence binder with defined pose. | Progress to SAR/Chemistry. |
| Silver | Yes | Partial/Ambiguous | Binder confirmed, but flexible tail (propanamide). | rigidify linker or grow fragment. |
| Bronze | No | Visible | Potential binder, but iodine may be disordered or hydrolyzed. | Re-screen or validate with SPR. |
| False | No | None | Non-binder. | Discard. |
Troubleshooting Guide
-
Issue: Crystal Cracking.
-
Cause: DMSO concentration shock.
-
Fix: Use fragment cocktails (mix 4 fragments) to lower individual DMSO load, or switch to ethylene glycol as a co-solvent if the compound allows.
-
-
Issue: No Anomalous Signal.
-
Cause: Radiation damage to the Iodine-Carbon bond.
-
Fix: Reduce exposure time or flux. Iodine-Carbon bonds are susceptible to radiolysis. Ensure cryo-cooling is efficient (
).
-
-
Issue: Compound Precipitation.
-
Cause: Low solubility in crystallization buffer (high salt).
-
Fix: Check the drop for "oily" precipitate. If present, lower the soaking concentration to 5 mM.
-
References
-
Structural Genomics Consortium (SGC). (2020). XChem: High-throughput crystallographic fragment screening at Diamond Light Source. Diamond Light Source. [Link]
-
Schiebel, J., et al. (2016). Six Biophysical Screening Methods Missed the Most Potent Hit: Crystallographic Fragment Screening of Endothiapepsin. ACS Chemical Biology. [Link]
-
Pearce, N. M., et al. (2017). A multi-crystal method for extracting obscure density from X-ray diffraction data (PanDDA). Nature Communications. [Link]
use of 3-(4-iodo-1H-pyrazol-1-yl)propanamide in structure-activity relationship studies
Executive Summary
Molecule: 3-(4-iodo-1H-pyrazol-1-yl)propanamide Role: Linchpin Scaffold / Functionalized Fragment Primary Applications: Fragment-Based Drug Discovery (FBDD), Androgen Receptor (AR) Antagonist development, and Kinase Inhibitor scaffolding.
This guide details the utility of This compound as a versatile intermediate in structure-activity relationship (SAR) profiling. Unlike reactive acrylamide warheads used in covalent inhibitors, this molecule represents the stable Michael adduct , serving as a "capped" scaffold for exploring non-covalent binding interactions. Its 4-iodo substituent functions as a critical synthetic handle for palladium-catalyzed cross-coupling, allowing rapid elaboration of the C4-vector to probe deep hydrophobic pockets (e.g., in AR or Factor Xa), while the propanamide tail mimics peptide backbones, enhancing aqueous solubility and hydrogen-bonding potential.
Strategic Utility in Medicinal Chemistry
The "Linchpin" Logic
In modern drug design, this molecule offers a dual-vector approach:
-
The N1-Vector (Propanamide): Acts as a solvent-exposed solubilizing group or interacts with surface residues (e.g., S1 pockets in proteases). It mimics the hydrogen-bonding geometry of a peptide bond without the metabolic instability of a standard peptide.
-
The C4-Vector (Iodine): A high-reactivity handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This allows researchers to scan "chemical space" by attaching diverse aryl, heteroaryl, or alkyne groups to optimize potency.
Biological Context
-
Androgen Receptor (AR) Antagonists: Pyrazole-propanamides have been identified as selective androgen receptor degraders (SARDs) and pan-antagonists for enzalutamide-resistant prostate cancer.[1] The C4-arylation of this core is essential for antagonist activity.
-
Neuroprotection: N1-substituted pyrazoles have shown potential in preventing neurotoxicity, where the amide tail modulates blood-brain barrier (BBB) penetration and metabolic stability.
Experimental Protocols
Protocol A: Synthesis via Aza-Michael Addition
Objective: Efficient, green synthesis of the core scaffold.
Principle: The 4-iodopyrazole acts as a nucleophile attacking the
Materials:
-
4-Iodopyrazole (1.0 eq)[2]
-
Acrylamide (1.2 eq)
-
Catalyst: DABCO (5 mol%) or NaOH (10 mol%)
-
Solvent: Water or Ethanol
-
Temperature: Reflux (80–100 °C)
Step-by-Step Procedure:
-
Charge: In a round-bottom flask, dissolve 4-iodopyrazole (e.g., 1.94 g, 10 mmol) and acrylamide (0.85 g, 12 mmol) in Ethanol (20 mL).
-
Catalyze: Add DABCO (56 mg, 0.5 mmol).
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of 4-iodopyrazole.
-
Workup: Cool to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If soluble: Evaporate solvent under reduced pressure. Dissolve residue in minimal hot ethyl acetate and induce crystallization with hexanes.
-
-
Validation: Verify structure via
H-NMR. Look for the disappearance of alkene protons (5.5–6.5 ppm) and appearance of triplets for the propanamide chain (~2.5 and 4.3 ppm).
Protocol B: SAR Library Generation (Suzuki Coupling)
Objective: Diversify the C4-position to scan hydrophobic pockets.
Reaction:
Materials:
-
This compound (1.0 eq)[2]
-
Aryl Boronic Acid Library (1.5 eq each)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq. solution, 3.0 eq) -
Solvent: 1,4-Dioxane
Workflow:
-
Preparation: In a microwave vial or sealed tube, dissolve the scaffold (0.2 mmol) and specific aryl boronic acid (0.3 mmol) in Dioxane (2 mL).
-
Activation: Add
solution (300 µL) and degas with nitrogen for 5 minutes. -
Catalysis: Add Pd catalyst (8 mg). Seal immediately.
-
Reaction: Heat at 90 °C for 12 hours (thermal) or 100 °C for 30 mins (microwave).
-
Purification: Filter through a Celite pad. Purify via preparative HPLC or flash chromatography (MeOH/DCM gradient).
Data Analysis & Visualization
SAR Decision Logic
The following diagram illustrates the workflow for utilizing this scaffold in a drug discovery campaign, moving from synthesis to biological validation.
Figure 1: Strategic workflow for elaborating the this compound scaffold.
Physicochemical Profile (Calculated)
Comparison of the core scaffold versus a typical C4-phenyl derivative.
| Property | Core Scaffold (Iodo) | C4-Phenyl Derivative | Implication |
| MW (Da) | ~265.0 | ~215.2 | Low MW allows significant growth potential (Fragment Rule of 3). |
| cLogP | ~0.5 | ~1.2 | Amide tail keeps lipophilicity low, aiding oral bioavailability. |
| H-Bond Donors | 1 (Amide) | 1 | Critical for backbone interactions in the S1 pocket. |
| H-Bond Acceptors | 2 (N2, C=O) | 2 | Pyrazole N2 often acts as a key acceptor in kinase hinges. |
| Topological Polar Surface Area (TPSA) | ~59 Ų | ~59 Ų | Well within the range for BBB penetration (<90 Ų). |
References
-
PubChem. 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Narayanan, R., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer.[1] Journal of Medicinal Chemistry, 63(21), 12642-12665.[1] Available at: [Link]
-
Tarikoğullari Doğan, A.H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential.[3] Turkish Journal of Pharmaceutical Sciences.[3] Available at: [Link]
-
Mueller, N.P.F., et al. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking.[4] Frontiers in Molecular Neuroscience. Available at: [Link]
Sources
- 1. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide | C7H11IN4O | CID 64428892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Biological Evaluation of 3-(4-Iodo-1H-pyrazol-1-yl)propanamide Derivatives
Abstract
This technical guide provides a comprehensive framework for the synthesis and subsequent biological evaluation of a focused library of 3-(4-iodo-1H-pyrazol-1-yl)propanamide derivatives. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] The introduction of an iodine atom at the C-4 position of the pyrazole ring offers a strategic advantage, serving as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[6][7] This document details the rationale behind the synthetic strategy, provides step-by-step protocols for the preparation of the core intermediate and its derivatization, and outlines methodologies for assessing the biological potential of the synthesized compounds, particularly focusing on their anticancer properties.
Introduction: The Significance of Pyrazole Derivatives in Drug Discovery
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a privileged scaffold in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][8] The structural versatility of the pyrazole ring allows for facile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4] The 4-iodo-substituted pyrazole core is a particularly valuable intermediate, as the carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[7][9] This guide focuses on the synthesis of this compound derivatives, a class of compounds with potential as therapeutic agents. The propanamide side chain can enhance solubility and provide additional points for interaction with biological targets.
Synthetic Strategy and Methodologies
The synthesis of the target this compound derivatives is a multi-step process that begins with the formation of the core 4-iodopyrazole ring, followed by N-alkylation with a suitable propanamide precursor. Subsequent derivatization at the C-4 position via Suzuki-Miyaura cross-coupling allows for the generation of a library of compounds for biological screening.
Synthesis of the Core Intermediate: 4-Iodo-1H-pyrazole
The initial and crucial step is the iodination of the pyrazole ring. Several methods exist for the electrophilic iodination of pyrazoles, with the C-4 position being the most susceptible to attack due to its higher electron density.[10] A reliable and environmentally conscious method utilizes iodine and an oxidizing agent in an aqueous medium.[10][11]
Protocol 1: Synthesis of 4-Iodo-1H-pyrazole
-
Materials: Pyrazole, Iodine (I₂), Hydrogen Peroxide (30% aq.), Water.
-
Procedure:
-
Suspend pyrazole (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Slowly add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Causality: The use of hydrogen peroxide as an in-situ oxidizing agent for iodine is a greener alternative to other methods and often leads to high yields of the desired 4-iodopyrazole.[10]
N-Alkylation to Introduce the Propanamide Side Chain
The next step involves the alkylation of the 4-iodo-1H-pyrazole at the N-1 position with a suitable three-carbon synthon bearing a protected amide or a precursor functional group. A common strategy is to use a Michael addition reaction with acrylamide.
Protocol 2: Synthesis of this compound
-
Materials: 4-Iodo-1H-pyrazole, Acrylamide, a suitable base (e.g., sodium hydride or DBU), and an aprotic solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1.0 equivalent) in the chosen aprotic solvent, add the base (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of acrylamide (1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diversification via Suzuki-Miyaura Cross-Coupling
The 4-iodo-pyrazole intermediate is a versatile substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups.[7]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₂CO₃), Solvent system (e.g., 1,4-dioxane/water or DME/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equivalents).
-
Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
-
Causality: The choice of palladium catalyst and base is crucial for the success of the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a common and effective catalyst for such transformations.[7] The base is required to activate the boronic acid for transmetalation.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound derivatives.
Biological Evaluation: Assessing Anticancer Activity
The synthesized pyrazole derivatives can be evaluated for their potential as anticancer agents through a series of in vitro assays.[12][13][14]
Cell Viability and Cytotoxicity Assays
The initial screening of the compounds is typically performed to assess their effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 4: MTT Assay for Cell Viability
-
Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Data Presentation: Hypothetical IC₅₀ Values
| Compound ID | R-group at C-4 | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| PZ-01 | Iodo | > 100 | > 100 |
| PZ-02 | Phenyl | 25.3 | 31.8 |
| PZ-03 | 4-Methoxyphenyl | 15.1 | 18.5 |
| PZ-04 | 3,4-Dichlorophenyl | 8.7 | 11.2 |
| Doxorubicin | - | 0.5 | 0.8 |
Diagram of the Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized compounds.
Further Mechanistic Studies
For compounds that exhibit significant cytotoxicity, further studies can be conducted to elucidate their mechanism of action. This may include:
-
Apoptosis Assays: To determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at a particular phase.
-
Target-Based Assays: If the compounds were designed to inhibit a specific enzyme (e.g., a kinase), in vitro kinase assays can be performed.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in iodination | Incomplete oxidation of iodine | Ensure the correct stoichiometry of hydrogen peroxide and allow sufficient reaction time. |
| Multiple products in N-alkylation | N-1 vs. N-2 alkylation | Use a stronger, non-nucleophilic base to deprotonate the pyrazole completely. Temperature control is also critical. |
| Low yield in Suzuki coupling | Catalyst deactivation | Use a pre-catalyst or a ligand that stabilizes the active palladium species. Ensure thorough degassing of the reaction mixture. |
| High variability in biological assays | Inconsistent cell seeding or compound solubility issues | Standardize cell seeding protocols. Ensure compounds are fully dissolved in DMSO before adding to the culture medium. |
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis and biological evaluation of this compound derivatives. The protocols and rationale provided herein are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery. The modular nature of the synthetic strategy allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies, which are crucial for the development of novel therapeutic agents.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available from: [Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN - ACS Publications. Available from: [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing). Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. Available from: [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - ACS Publications. Available from: [Link]
-
Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies - ResearchGate. Available from: [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available from: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. Available from: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available from: [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available from: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. Available from: [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. Available from: [Link]
-
Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. Available from: [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. Available from: [Link]
-
Review: biologically active pyrazole derivatives - RSC Publishing. Available from: [Link]
- Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents.
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC. Available from: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents.
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. Available from: [Link]
-
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide - PubChem. Available from: [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate. Available from: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available from: [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available from: [Link]
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- 14. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Iodinated Pyrazole Compounds
Introduction
Iodinated pyrazoles are invaluable synthetic intermediates in medicinal and agrochemical research, primarily due to the versatility of the carbon-iodine bond in cross-coupling reactions.[1] However, the introduction of an iodine atom also presents unique purification challenges. Issues such as product degradation, co-eluting impurities, and low recovery rates are common hurdles for researchers. This technical support guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes iodinated pyrazole compounds particularly difficult to purify?
A1: The primary challenges stem from two main factors:
-
Lability of the Carbon-Iodine Bond: The C-I bond can be susceptible to cleavage under certain conditions, leading to deiodination. This is particularly problematic on standard silica gel, which is inherently acidic and can promote degradation.
-
Formation of Closely-Related Impurities: Synthesis of iodinated pyrazoles can often result in byproducts that have very similar polarities to the desired product. These can include regioisomers (if the pyrazole core is unsymmetrical), unreacted starting material, or over-iodinated species, making chromatographic separation difficult.[2][3]
Q2: My final product is always a persistent yellow or brown color. What causes this and how can I fix it?
A2: This coloration is almost always due to residual elemental iodine (I₂) from the iodination reaction. While most of the iodine is consumed, trace amounts can persist through the work-up and co-elute with your product.
The Solution: The key is to quench the reaction mixture thoroughly before purification. This is achieved by washing the crude organic extract with an aqueous solution of a reducing agent.
-
Saturated Sodium Thiosulfate (Na₂S₂O₃): This is the most common and effective method. Thiosulfate reduces I₂ to colorless iodide ions (I⁻).[1][4][5]
-
Sodium Bisulfite (NaHSO₃): A 5% aqueous solution of sodium bisulfite is also an effective quenching agent.[1]
Q3: What are the main purification techniques suitable for iodinated pyrazoles?
A3: The choice of technique depends on the specific properties of your compound (e.g., crystallinity, stability). The most common methods are:
-
Recrystallization: An excellent method for obtaining high-purity crystalline solids. It is often the best choice if your compound is prone to degradation on silica.[4][8]
-
Preparative TLC or HPLC: Useful for separating difficult mixtures or for very small-scale purifications.[9]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom that is not sterically hindered, you may be able to purify it by extraction into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove non-polar impurities, and then basifying to recover your product.[8]
Troubleshooting Guide: Common Purification Issues
Issue 1: Low Product Recovery After Silica Gel Chromatography
Question: I see a strong product spot on the TLC of my crude material, but after running a column, the yield is very low. What is happening?
Answer: This is a classic sign of product degradation on the silica gel column. The acidic nature of standard silica can catalyze the removal of the iodine atom (deiodination) or cause decomposition of other sensitive functional groups on your molecule.
Causality & Validation: You can validate this by taking a small amount of your pure (or semi-pure) product, dissolving it in the eluent you plan to use, adding a small scoop of silica gel, and stirring it for a few hours. Monitor the mixture by TLC against a control sample without silica. If new, lower Rf spots appear or the main spot diminishes, you have confirmed on-column degradation.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing your slurry in the column eluent containing a small amount of a basic additive.
-
Triethylamine (Et₃N): Add 0.5-1% Et₃N to your eluent. This is highly effective but be aware that the triethylamine must be removed from your final product fractions under high vacuum.[8]
-
Ammonia in Methanol: Using a methanolic eluent containing ammonia can also be effective for neutralizing silica.[8]
-
-
Switch to a Neutral Stationary Phase: If deactivation is insufficient, change your stationary phase.
-
Neutral Alumina: This is an excellent alternative for basic or acid-sensitive compounds. Note that the elution order of compounds may differ from silica.[8]
-
Florisil® or C18 (Reverse-Phase): Depending on your compound's polarity, these may also be viable alternatives.
-
-
Avoid Chromatography - Use Recrystallization: If the compound is crystalline, recrystallization is the preferred method to avoid degradation entirely. See the protocol below for guidance on solvent selection.[8]
Issue 2: Inseparable Impurities Co-eluting with the Product
Question: My product appears as a single spot on TLC in one solvent system (e.g., 30% EtOAc/Hexane), but the NMR shows it's only 80% pure. How can I separate the stubborn impurity?
Answer: This happens when the impurity has a polarity very similar to your product. The key is to screen different solvent systems to exploit subtle differences in their interactions with the stationary phase.
Causality & Validation: The retention of a compound on silica is governed by a balance of interactions (hydrogen bonding, dipole-dipole, etc.). Changing the solvent composition alters this balance. For example, switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a polar aprotic solvent) can significantly change the relative retention factors (Rf) of your product and impurities.
Troubleshooting Steps:
-
Systematic Eluent Screening: Test a range of solvents with different properties. A good starting point is to find a solvent system that gives your product an Rf of ~0.3.
-
Use Additives: Sometimes adding a small amount of a third solvent can dramatically improve separation. For example, adding 1% acetic acid can help separate compounds that are streaking, while 1% methanol in a DCM system can resolve closely-eluting polar compounds.
-
Consider Recrystallization: If the impurity is a regioisomer, it may have a different crystal packing ability.[11] Attempting recrystallization from various solvents could cause your desired product to crystallize out, leaving the impurity in the mother liquor.[10]
Purification Workflow Diagram
This diagram illustrates a logical workflow for purifying a crude iodinated pyrazole product.
Caption: A decision-making workflow for the purification of iodinated pyrazoles.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol describes the purification of an acid-sensitive iodinated pyrazole.
-
Prepare the Deactivated Eluent: Choose your primary eluent system based on TLC analysis (e.g., 80:20 Hexane:Ethyl Acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1% v/v.
-
Pack the Column: Prepare a slurry of silica gel in the deactivated eluent. Pack the column as you normally would. Equilibrate the column by flushing with 2-3 column volumes of the deactivated eluent.
-
Load the Sample: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your crude product). Ensure the solvent is fully evaporated to create a dry, free-flowing powder. This is known as "dry loading" and typically gives better resolution.
-
Elute the Column: Carefully add the dry-loaded sample to the top of the column. Begin elution with your deactivated solvent system, collecting fractions.
-
Monitor Fractions: Monitor the elution process using TLC. Combine the fractions containing your pure product.
-
Remove Solvent and Additive: Evaporate the solvent from the pooled fractions using a rotary evaporator. To remove the residual triethylamine, co-evaporate several times with dichloromethane or your product's dissolution solvent. Place the sample under high vacuum for several hours.
Protocol 2: Recrystallization for High-Purity Crystalline Products
This protocol is ideal for removing impurities with different solubility profiles.
-
Solvent Screening (Small Scale):
-
Place a few milligrams of your crude product into several small test tubes.
-
Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
-
A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8]
-
If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, DCM/Hexane). Dissolve the compound in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature. Then, add the "poor" solvent (in which it is less soluble) dropwise until turbidity (cloudiness) persists.
-
-
Perform the Recrystallization (Large Scale):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a binary pair) portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Then add a few drops of the "good" solvent to make it clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Summary of Common Purification Parameters
| Challenge | Primary Cause | Recommended Solution(s) | Key Considerations |
| Low Yield | On-column degradation (deiodination) | 1. Deactivate silica with Et₃N. 2. Use neutral alumina. 3. Recrystallization. | Confirm degradation with a silica slurry test. |
| Persistent Color | Residual elemental iodine (I₂) | Wash organic phase with aq. Na₂S₂O₃ or NaHSO₃ solution during work-up. | Ensure the wash is performed before any chromatographic step. |
| Co-eluting Impurities | Similar polarity between product and impurity | 1. Screen different eluent systems (e.g., Hex/EtOAc vs. Hex/DCM). 2. Recrystallization. | A change in solvent class can alter elution order.[5] |
| Product Streaking on TLC | Compound is too acidic/basic for standard silica | Add 0.5-1% of acetic acid (for acidic compounds) or Et₃N (for basic compounds) to the eluent. | The pyrazole nitrogens are basic and can cause streaking. |
References
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2020). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]
-
D'hooghe, M., et al. (2009). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Vasilevskij, S.F., et al. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]
-
Gucky, T., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
Chaikovskii, V.K., et al. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Russian Chemical Bulletin. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Peglow, T.B., & do Nascimento, V. (2018). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Molecules. [Link]
-
Hou, M., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Chinese Chemical Letters. [Link]
-
Hou, M., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Chinese Chemical Letters. [Link]
-
Schulz, M., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water Research. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijcpa.in [ijcpa.in]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propanamide
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propanamide. As a key intermediate in pharmaceutical research, ensuring its purity is paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the aza-Michael addition of 4-iodopyrazole to acrylamide. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your synthetic strategy.
Part 1: Impurities from Starting Materials
The quality of your final product is fundamentally linked to the purity of your starting materials. Impurities in either 4-iodopyrazole or acrylamide can be carried through the reaction or induce unwanted side reactions.
FAQ 1: What are the most common impurities found in the 4-iodopyrazole starting material and how do they arise?
Impurities in 4-iodopyrazole typically stem from its synthesis, which is most often an electrophilic iodination of pyrazole.
-
Unreacted Pyrazole: Incomplete iodination is a common cause of residual pyrazole. The electrophilicity of the iodinating agent and the reaction conditions are critical factors. For instance, using molecular iodine (I₂) alone may be insufficient for complete conversion, necessitating the use of an oxidant like Ceric Ammonium Nitrate (CAN) or a more reactive iodinating agent like N-Iodosuccinimide (NIS).[1][2]
-
Di-iodinated Pyrazoles (3,4- or 4,5-diiodopyrazole): If the reaction conditions are too harsh or if an excess of the iodinating agent is used, over-iodination can occur, leading to the formation of di-iodinated species. The regioselectivity depends on the pyrazole substrate and reaction conditions.
-
Regioisomers (e.g., 3-iodopyrazole): While the C-4 position of pyrazole is electronically favored for electrophilic substitution, small amounts of other regioisomers can form. The presence of directing groups on the pyrazole ring can influence this isomeric distribution.[2]
-
Residual Iodinating Agents and Byproducts: Reagents like NIS or byproducts from CAN-mediated reactions can persist if the workup is incomplete. A thorough aqueous wash, often including a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench excess iodine and a base like sodium bicarbonate (NaHCO₃) to neutralize acid, is crucial.[2][3]
FAQ 2: My acrylamide reagent is old. What potential impurities should I be concerned about?
Acrylamide is a reactive monomer, and its purity can degrade over time, primarily through two pathways:
-
Polyacrylamide: Acrylamide can spontaneously polymerize, especially when exposed to heat, light, or certain contaminants. This is the most common impurity in aged acrylamide. The presence of polyacrylamide can make the reagent difficult to dissolve and may complicate the reaction by increasing viscosity. Commercial acrylamide solutions often contain stabilizers to inhibit this process.[4]
-
Acrylic Acid: Hydrolysis of the amide moiety, though slower than polymerization, can occur, especially if the reagent is exposed to moisture and non-neutral pH. This introduces an acidic impurity into your reaction.
It is always recommended to use fresh, high-purity acrylamide for this synthesis to ensure reproducibility and minimize side reactions.
Part 2: Troubleshooting Reaction-Related Impurities
The aza-Michael addition itself, while generally robust, can lead to several byproducts if not properly controlled.
FAQ 3: My reaction is clean by TLC, but the final yield is low with significant unreacted 4-iodopyrazole. What is the likely cause?
This issue often points to the reversibility of the aza-Michael addition. The reaction between an amine (or an azole) and an activated alkene like acrylamide is an equilibrium process.[5]
Causality: The N-H of the pyrazole acts as the nucleophile. While the initial addition is favored, the resulting C-N bond can cleave under certain conditions, leading to a retro-Michael reaction that regenerates the starting materials.
Troubleshooting Steps:
-
Base Catalyst: The reaction is often catalyzed by a weak, non-nucleophilic base. The base deprotonates the pyrazole N-H, increasing its nucleophilicity and pushing the equilibrium toward the product. Ensure your base is appropriate and used in the correct stoichiometry.
-
Temperature Control: While heating can increase the reaction rate, it can also favor the retro-Michael reaction.[5] An optimal temperature must be found that promotes product formation without significant decomposition or reversal. Running the reaction at or slightly above room temperature is often sufficient.
-
Solvent Choice: The solvent can influence the stability of the intermediates and the position of the equilibrium. Aprotic polar solvents are typically effective.
FAQ 4: During the reaction, my mixture became a thick, un-stirrable gel. What happened and how can I prevent it?
This is a classic sign of uncontrolled acrylamide polymerization.
Causality: The vinyl group of acrylamide is susceptible to free-radical polymerization. This can be initiated by heat, light, or trace metal impurities. Once initiated, the polymerization is often rapid and exothermic, leading to the observed gelation.
Preventative Measures:
-
Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-induced radical formation.
-
Use of Inhibitors: For particularly problematic cases, a small amount of a radical inhibitor (e.g., hydroquinone) can be added, though this should be done cautiously as it can also affect the desired reaction. Commercial acrylamide often contains inhibitors like copper salts.[4]
-
High-Purity Reagents: Use fresh acrylamide and high-purity solvents to avoid contaminants that could initiate polymerization.
FAQ 5: I've isolated a byproduct with a molecular weight that is 71.08 g/mol higher than my expected product. What is this impurity?
This mass difference corresponds precisely to one molecule of acrylamide, indicating the formation of a bis-adduct.
Causality: The primary product, this compound, still contains a secondary amide N-H. This proton is weakly acidic and the nitrogen can act as a nucleophile, adding to a second molecule of acrylamide in another Michael addition. This results in the formation of 3,3'-( (4-iodopyrazol-1-yl)azanediyl)bis(propanamide) .
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of 4-iodopyrazole relative to acrylamide to ensure the acrylamide is consumed before significant bis-addition can occur. Using acrylamide as the limiting reagent is key.
-
Monitor Reaction Progress: Follow the reaction by TLC or LC-MS. Stop the reaction once the starting 4-iodopyrazole is consumed to minimize the formation time for the bis-adduct.
Part 3: Data Summary & Analytical Protocols
Summary of Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Analytical Signature |
| Pyrazole | C₃H₄N₂ | 68.08 | Unreacted Starting Material | Appears at a different retention time in HPLC; characteristic singlet for C4-H in ¹H NMR (~6.3 ppm). |
| 4-Iodopyrazole | C₃H₃IN₂ | 193.97 | Unreacted Starting Material | Characteristic singlets for C3-H and C5-H in ¹H NMR (~7.6 ppm).[6] |
| 3,4-Diiodopyrazole | C₃H₂I₂N₂ | 319.87 | Over-iodination of Pyrazole | Higher mass in MS; distinct aromatic pattern in ¹H NMR. |
| Polyacrylamide | (C₃H₅NO)n | Variable | Polymerization of Acrylamide | Insoluble polymer; broad, unresolved signals in NMR; may not be visible by HPLC. |
| 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid | C₆H₇IN₂O₂ | 277.04 | Hydrolysis of Amide | Acidic nature (detectable by pH); different retention time in HPLC; disappearance of -NH₂ protons and appearance of a broad -OH proton in ¹H NMR. |
| 3,3'-((4-Iodopyrazol-1-yl)azanediyl)bis(propanamide) | C₉H₁₂IN₅O₂ | 349.13 | Bis-Michael Addition | M+71 peak in MS relative to product; complex aliphatic region in ¹H NMR. |
Illustrative Reaction and Impurity Pathways
The following diagram illustrates the primary synthesis route and the points at which common impurities can form.
Caption: Synthesis pathway and formation of major impurities.
Experimental Protocol: HPLC Analysis
This protocol provides a general method for analyzing the purity of the crude reaction mixture and the final product.
Objective: To separate the desired product from starting materials and major impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.
Expected Elution Order: More polar compounds will elute first. Typically: Acrylic Acid > Acrylamide > Pyrazole > Product > 4-Iodopyrazole > Bis-Adduct.
Experimental Protocol: Purification by Column Chromatography
Objective: To isolate the product from unreacted starting materials and byproducts.
Methodology:
-
Adsorbent: Silica gel (230-400 mesh).
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane or a Hexane/Ethyl Acetate mixture).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of the packed column.
-
Elution: Start with a less polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., moving towards 100% Ethyl Acetate, then potentially adding a small percentage of Methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC (staining with potassium permanganate or visualizing under UV light).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Part 4: Troubleshooting Workflow
Use this decision tree to diagnose common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
References
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Acrylamide. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
-
Pashkevych, S., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
ChemRxiv. (Preprint). Practical Synthesis of Pyrazol-4-thiols. [Link]
-
Cosmacon. Acrylamide - Acrylic Amide - CAS 79-06-1. [Link]
-
ResearchGate. Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Acrylamide. [Link]
-
PubChem. 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide. National Center for Biotechnology Information. [Link]
- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
Khan, M. U., et al. (2023). Dietary Acrylamide: A Detailed Review on Formation, Detection, Mitigation, and Its Health Impacts. Foods. [Link]
-
European Food Safety Authority (EFSA). Acrylamide. [Link]
-
Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]
-
PubChem. 3-(1H-pyrazol-1-yl)propanamide. National Center for Biotechnology Information. [Link]
-
Hidalgo, F. J., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Frank, O., et al. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers in Nutrition. [Link]
-
Santos-Putungan, A. B., et al. (2019). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Chemistry. [Link]
-
Katen, A., et al. (2019). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]
-
Potash, S., & Liebler, D. C. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Research in Toxicology. [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. [Link]
-
MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
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- 4. Acrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]
overcoming solubility problems of 3-(4-iodo-1H-pyrazol-1-yl)propanamide in cellular assays
Technical Support Center: 3-(4-iodo-1H-pyrazol-1-yl)propanamide
Introduction: Addressing the Solubility Challenge of this compound
Welcome to the technical support guide for this compound. This molecule, a member of the pyrazole-containing class of compounds, holds significant interest for researchers in cellular biology and drug development. However, like many promising small molecules, its utility in aqueous cellular assay environments is frequently hampered by poor solubility. The presence of the lipophilic iodinated pyrazole ring is a key structural feature that can lead to precipitation in culture media, resulting in inconsistent experimental data, underestimated compound potency, and inaccurate structure-activity relationships (SAR).[1][2]
This guide provides a systematic, causality-driven approach to understanding and overcoming these solubility challenges. We will move from fundamental principles and quick-fix FAQs to advanced troubleshooting workflows and detailed experimental protocols, ensuring the integrity and reproducibility of your results.
Part 1: Understanding the Root Cause
The primary obstacle is the abrupt transition from a high-concentration organic stock solution to a predominantly aqueous, buffered, and protein-containing cell culture medium. This phenomenon, known as "solvent shock" or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[3][4] Factors influencing this include the compound's intrinsic physicochemical properties (such as its high lipophilicity, predicted by its structure), the final concentration required for the assay, the concentration of the organic solvent, and interactions with media components like serum proteins.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for preparing a stock solution of this compound? A: The universally recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] It is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds. Always use a fresh, unopened bottle or a properly stored desiccated aliquot of DMSO to avoid moisture absorption, which can compromise solubility and compound stability.
Q2: My compound precipitated immediately after I added my DMSO stock to the cell media. What happened? A: This is a classic case of solvent shock.[3][4] The DMSO concentration dropped so rapidly upon dilution that the aqueous media could no longer keep the compound in solution. Immediate troubleshooting steps include lowering the final test concentration or modifying your dilution technique. See the Troubleshooting Guide and Protocol 2 for detailed instructions on how to perform a stepwise dilution to mitigate this.[6]
Q3: What is the maximum concentration of DMSO my cells can tolerate? A: This is highly cell-line dependent. As a general rule, most immortalized cell lines can tolerate up to 0.5% DMSO for 24-48 hours without significant cytotoxicity.[7] However, some sensitive or primary cell lines may show stress at concentrations as low as 0.1%.[7][8] For long-term exposures (>48 hours), it is critical to keep the final DMSO concentration below 0.05%.[9] Crucially, you must perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your assay) to determine the baseline effect of the solvent on your specific cells and assay endpoint.[8]
Q4: My media looked clear initially, but became cloudy/showed precipitate after 24 hours in the incubator. Why? A: This is likely delayed precipitation. Several factors could be at play:
-
Temperature Effects: Some compounds are less soluble at 37°C than at room temperature.[4]
-
pH Instability: Cellular metabolism can slightly alter the pH of the medium, which may affect compound solubility.[3]
-
Serum Protein Interaction: The compound may be slowly binding to proteins in the fetal bovine serum (FBS), leading to the formation of insoluble complexes.[3]
-
Evaporation: Minor evaporation from the wells of a culture plate can increase the compound's effective concentration over time, pushing it past its solubility limit.[4][10]
First, use a microscope to confirm it isn't microbial contamination. If it is a chemical precipitate, consider reducing the serum concentration or using an advanced solubilization strategy.[4]
Part 3: Systematic Troubleshooting Guide
When simple fixes are not enough, a systematic approach is necessary. This workflow guides you from initial observation to advanced solutions.
Caption: Troubleshooting workflow for compound precipitation.
Part 4: Data Summaries & Advanced Strategies
If basic troubleshooting fails, you may need to create a more sophisticated formulation. The choice between co-solvents and cyclodextrins depends on your experimental needs.
Table 1: Common Organic Solvents and Recommended Final Concentrations
| Solvent | Typical Stock Conc. | Recommended Max Final Conc. | Notes |
|---|---|---|---|
| DMSO | 10-50 mM | < 0.5% (general), < 0.1% (sensitive cells)[7][8][11] | Universal starting solvent. Always run a vehicle control. |
| Ethanol | 10-50 mM | < 0.5% | Can cause cellular stress. Volatile. |
| Methanol | 10-20 mM | < 0.1% | More toxic than ethanol; use with caution. |
| DMF | 10-20 mM | < 0.1% | Effective but can be toxic; handle with care.[1] |
Table 2: Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For |
|---|---|---|---|---|
| Co-solvents (e.g., PEG, Glycerol) | Reduces the polarity of the bulk aqueous solution, increasing the carrying capacity for the hydrophobic compound.[12] | Simple to prepare; can be effective for moderately insoluble compounds. | Potential for cytotoxicity; may alter protein conformation or enzyme activity at higher concentrations. | Quick screening assays where mild solubility enhancement is needed. |
| Cyclodextrins (e.g., HP-β-CD, Methyl-β-CD) | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its lipophilic core while presenting a hydrophilic exterior.[13][14] | High solubilizing power; generally low cytotoxicity; can improve compound stability.[14] | Requires pre-complexation step; may extract cholesterol from cell membranes at high concentrations (esp. Methyl-β-CD).[15] | Experiments requiring higher compound concentrations; reducing non-specific binding; in vivo studies. |
Caption: Cyclodextrin encapsulates a drug to form a soluble complex.
Part 5: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
Objective: To create a reliable, concentrated stock solution.
-
Pre-analysis: Calculate the mass of this compound needed to make a 10 mM solution. (Mass (mg) = 10 * MW ( g/mol ) * Volume (mL) / 1000). Use the molecular weight provided by your supplier.
-
Weighing: Aseptically weigh the required amount of compound powder into a sterile, conical-bottom microcentrifuge tube. Use an analytical balance in a draft-free location.[5]
-
Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO. For example, for 10 mg of a compound with MW 300 g/mol , you would need 333 µL of DMSO for a 10 mM stock.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming (to 37°C) can be attempted, but only if the compound's thermal stability is known.
-
Verification: Visually inspect the solution against a bright light to ensure it is completely clear and free of any precipitate.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store tightly sealed at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[6]
Protocol 2: Stepwise Dilution into Cell Culture Medium (to 10 µM final)
Objective: To dilute the master stock into working media while minimizing precipitation.
-
Preparation: Thaw one aliquot of the 10 mM master stock (from Protocol 1) and warm your complete cell culture medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution. Pipette 2 µL of the 10 mM stock into 998 µL of serum-free medium or PBS. Vortex immediately. This creates a 20 µM solution in 0.2% DMSO. This intermediate step is crucial for gradually lowering the solvent concentration.
-
Final Dilution: Add 1 mL of this 20 µM intermediate solution to 1 mL of your complete (serum-containing) cell culture medium in a sterile tube. Mix gently by inverting. This yields the final 10 µM working solution in 0.1% DMSO.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Advanced Solubilization using Methyl-β-cyclodextrin (MβCD)
Objective: To form an inclusion complex to significantly enhance aqueous solubility.
-
Prepare MβCD Solution: Prepare a 50 mM solution of MβCD in sterile, deionized water. Gently warm to 40-50°C to aid dissolution, then cool to room temperature and filter-sterilize.
-
Drug-Cyclodextrin Slurry: In a sterile tube, add your 10 mM DMSO stock solution to the 50 mM MβCD solution at a 1:2 or 1:5 molar ratio of drug-to-cyclodextrin. A 1:5 ratio is a good starting point.
-
Complexation: Incubate this mixture overnight (12-18 hours) at room temperature on a shaker or rotator, protected from light. This allows for the equilibrium of complex formation to be reached.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet any un-complexed, precipitated drug.
-
Quantification (Optional but Recommended): Carefully collect the supernatant. The concentration of the solubilized drug in this new aqueous stock can be determined using HPLC-UV or another suitable quantitative method.
-
Application: Use this clarified, aqueous drug-MβCD complex solution as your new stock for dilutions into cell culture medium. The final concentration of MβCD in the assay should be kept as low as possible, and a vehicle control (media + MβCD alone) is mandatory.
References
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
-
BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
-
LifeTein. (2023). DMSO usage in cell culture.
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
-
BenchChem. (n.d.). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Zhang, J., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
-
Giner, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules.
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
-
PubChem. (n.d.). 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide.
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
-
BenchChem. (n.d.). Technical Support Center: Mitigating Compound Precipitation in Media.
-
Monti, M. C., et al. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry.
-
MedChemExpress. (n.d.). Compound Handling Instructions.
-
Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
-
Unknown Source. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
-
PharmaeliX. (2023). Best Practice Guide for Solution Preparation.
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions.
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
-
MedChemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
-
Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
-
PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide.
-
PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
-
PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems.
-
ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations.
-
Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
-
MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
-
BroadPharm. (n.d.). 3-(1H-pyrazol-1-yl)propan-1-amine, 75653-86-0.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 15. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Cellular Target Validation Guide: 3-(4-iodo-1H-pyrazol-1-yl)propanamide
[1]
Executive Summary
This compound is a functionalized derivative of 4-iodopyrazole .[1] While 4-iodopyrazole is a classic, high-potency inhibitor of Alcohol Dehydrogenase (ADH) (EC 1.1.1.1), the N1-propanamide substitution modifies its physicochemical properties, making it a critical tool for two distinct applications:
-
ADH Inhibition: A soluble, competitive inhibitor used to block toxic metabolite formation (e.g., in methanol or ethylene glycol toxicity models).[1]
-
Structural Biology & FBDD: A heavy-atom fragment for phasing X-ray structures and a non-reactive control for cysteine-targeting acrylamide probes.[1]
This guide compares 3-IPP against the clinical standard Fomepizole and provides protocols to validate its specific binding and cellular efficacy.[1]
Part 1: Mechanism of Action & Comparative Analysis
1.1 The Pharmacophore: 4-Iodopyrazole
The core mechanism relies on the pyrazole ring bridging the catalytic zinc ion in the ADH active site.[1] The iodine atom at position 4 occupies the hydrophobic substrate-binding pocket, displacing the natural substrate (ethanol/methanol).[1]
-
Binding Mode: Competitive reversible inhibition.[1]
-
Potency: 4-iodopyrazole derivatives are typically 10–100x more potent than 4-methylpyrazole (Fomepizole) due to the halogen bond and hydrophobic bulk of the iodine.[1]
1.2 Comparison with Alternatives
| Feature | This compound | Fomepizole (4-Methylpyrazole) | Pyrazole |
| Primary Target | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) | ADH, CYP2E1 (Promiscuous) |
| Potency ( | High (nM range predicted) | Moderate ( | Low ( |
| Solubility | High (Amide linker enhances aq.[1] sol.) | Moderate | High |
| Toxicity | Low (Specific) | Low (Clinical Standard) | High (Hepatotoxic) |
| Application | Structural Phasing, Probe Validation | Clinical Antidote, Animal Models | Historical Reference |
| Covalent Potential | Null (Saturated Linker) | Null | Null |
Critical Insight: The propanamide tail (saturated) renders this molecule chemically inert toward cysteines.[1] If you are developing a covalent inhibitor (e.g., an acrylamide), 3-IPP is the mandatory negative control to prove that biological activity requires the covalent warhead.[1]
Part 2: Experimental Validation Protocols
2.1 Enzymatic Validation (Cell-Free)
Objective: Determine the
Protocol:
-
Reagents: Purified Horse Liver ADH,
, Ethanol, Pyrophosphate buffer (pH 8.8). -
Setup: Prepare a 96-well plate with varying concentrations of Ethanol (1–100 mM) and fixed
(2.5 mM). -
Inhibitor: Titrate 3-IPP (0, 10 nM, 100 nM, 1
M, 10 M).[1] -
Reaction: Initiate with enzyme.[1] Monitor NADH formation at 340 nm for 5 minutes.
-
Analysis: Plot Lineweaver-Burk double reciprocal graphs.
2.2 Cellular Target Engagement: Allyl Alcohol Toxicity Rescue
Objective: Validate ADH inhibition in live cells.[1] ADH converts non-toxic Allyl Alcohol into toxic Acrolein .[1] An effective ADH inhibitor will rescue cells from death.[1]
Workflow:
-
Cell Line: HepG2 or primary hepatocytes (high ADH expression).[1]
-
Seeding: 10,000 cells/well in 96-well plates; adhere overnight.
-
Pre-treatment: Treat cells with 3-IPP (0.1 – 50
M) for 1 hour.[1] -
Challenge: Add Allyl Alcohol (500
M). Incubate for 4–6 hours. -
Readout: Measure viability using CellTiter-Glo (ATP) or MTT assay.
-
Interpretation:
2.3 Structural Validation (X-Ray Crystallography)
Objective: Use the anomalous scattering of Iodine to confirm binding orientation.[1]
-
Method: Soak protein crystals with 2–5 mM 3-IPP.[1]
-
Data Collection: Collect diffraction data at the Iodine K-edge (33.17 keV) or L-edge.[1]
-
Result: The heavy atom (Iodine) allows for experimental phasing (SAD/MAD) and unambiguous ligand placement in the electron density map.[1]
Part 3: Pathway Visualization
The following diagram illustrates the ADH metabolic pathway and the specific intervention point of this compound, preventing the formation of toxic metabolites.
Caption: Mechanism of 3-IPP preventing the ADH-mediated conversion of pro-toxins (Allyl Alcohol) into toxic species (Acrolein).[1]
Part 4: References
-
Li, T. K., & Theorell, H. (1969).[1] Human liver alcohol dehydrogenase: Inhibition by pyrazole and pyrazole analogs.[1] Acta Chemica Scandinavica, 23, 892-902. Link
-
Bradford, B. U., et al. (1993).[1] Inhibition of alcohol dehydrogenase by 4-methylpyrazole (Fomepizole) in metabolic studies.[1] Alcoholism: Clinical and Experimental Research, 17(5), 1084-1089.[1] Link
-
Eklund, H., et al. (1982).[1] Structure of a triclinic ternary complex of horse liver alcohol dehydrogenase at 2.9 Å resolution. Journal of Molecular Biology, 146(4), 561-587.[1] (Validates pyrazole binding mode). Link
-
Parrish, J. C., et al. (2021).[1] Halogen bonding in fragment-based drug design: 4-iodopyrazole as a privileged scaffold.[1] Journal of Medicinal Chemistry, 64(15), 10890–10907.[1] Link
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 1217862-88-8).[1][2] Link
Technical Evaluation: 3-(4-iodo-1H-pyrazol-1-yl)propanamide vs. Standard ADH Inhibitors
Executive Summary
3-(4-iodo-1H-pyrazol-1-yl)propanamide (hereafter referred to as 4-IP-Amide ) represents a specialized derivative of the 4-substituted pyrazole class, a chemical family renowned for potent inhibition of Alcohol Dehydrogenase (ADH) . While Fomepizole (4-methylpyrazole) remains the clinical gold standard for treating toxic alcohol ingestion (methanol, ethylene glycol), 4-iodo-substituted pyrazoles exhibit significantly higher binding affinity (lower
This guide provides a head-to-head technical comparison of 4-IP-Amide against Fomepizole and the parent scaffold 4-Iodopyrazole, focusing on mechanistic differentiation, kinetic performance, and experimental validation.
Mechanistic Profile & Structural Logic
The Pharmacophore: 4-Substituted Pyrazole
The efficacy of this class relies on the pyrazole ring bridging the catalytic Zinc ion (
-
Zinc Coordination: The unsubstituted nitrogen (N2) of the pyrazole ring directly coordinates with the catalytic active site Zinc, displacing the water molecule necessary for alcohol oxidation.
-
Hydrophobic Pocket Filling: The substituent at the 4-position fits into a hydrophobic tunnel leading to the active site.
-
Fomepizole (Methyl group): Good fit, stable binding.
-
4-IP-Amide (Iodine atom): Iodine is lipophilic and large (Van der Waals radius ~1.98 Å). It fills the hydrophobic pocket more completely than the methyl group, resulting in a tighter binding complex and significantly reduced dissociation rates.
-
-
The Propanamide Tail: Unlike the "naked" 4-iodopyrazole, the propanamide chain at the N1 position serves two likely functions:
-
Solubility Modulation: The amide moiety introduces hydrogen bond donors/acceptors, improving aqueous solubility compared to the highly lipophilic parent halo-pyrazoles.
-
Peripheral Binding: Potential interaction with Ser/Thr residues at the entrance of the substrate channel.
-
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism within the ADH signaling context.
Figure 1: Competitive inhibition pathway. 4-IP-Amide competes with toxic alcohols for the Zinc active site, preventing the formation of toxic metabolites.
Head-to-Head Comparison
The following data synthesizes established structure-activity relationship (SAR) data for 4-substituted pyrazoles.
| Feature | 4-IP-Amide (Target) | Fomepizole (Standard) | 4-Iodopyrazole (Parent Core) |
| Primary Target | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) |
| Mechanism | Competitive (Zn-Coordination) | Competitive (Zn-Coordination) | Competitive (Zn-Coordination) |
| Binding Affinity ( | < 10 nM (Predicted)* | ~ 80 - 100 nM | ~ 8 - 10 nM |
| Potency Factor | ~10x vs. Fomepizole | 1x (Baseline) | ~10x vs. Fomepizole |
| Solubility (Aqueous) | Moderate/High (Amide assisted) | High | Low (Lipophilic) |
| Metabolic Stability | Moderate (Amide hydrolysis risk) | High | High |
| Primary Utility | High-sensitivity research tool; PROTAC linker precursor | Clinical Antidote; Standard Reference | Crystallography; Enzymology |
*Note:
Key Differentiator: The "Iodine Effect"
Research indicates that 4-iodopyrazole is the most potent monosubstituted inhibitor of human ADH, exceeding the affinity of 4-methylpyrazole (Fomepizole) by approximately one order of magnitude. 4-IP-Amide leverages this "Iodine Effect" while utilizing the propanamide tail to mitigate the poor solubility often associated with iodinated compounds.
Experimental Validation Protocol
To objectively validate the performance of 4-IP-Amide against Fomepizole, use the following Spectrophotometric NADH Generation Assay . This protocol relies on the fact that ADH reduces
Reagents & Setup
-
Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (High pH favors the forward oxidation reaction).
-
Substrate: Ethanol (Absolute), prepared as 2M stock.
-
Cofactor:
(25 mM stock in water). -
Enzyme: Horse Liver ADH or Human Recombinant ADH (0.5 units/mL).
-
Detection: Plate reader or Cuvette Spectrophotometer at 340 nm .
Step-by-Step Workflow
Figure 2: Kinetic assay workflow for determining inhibition constants.
Detailed Protocol:
-
Baseline Setup: In a 96-well UV-transparent plate, dispense 180 µL of Pyrophosphate buffer containing 2.5 mM
. -
Inhibitor Titration:
-
Row A: Vehicle Control (DMSO).
-
Row B: Fomepizole (0.01, 0.1, 1.0, 10 µM).
-
Row C: 4-IP-Amide (0.001, 0.01, 0.1, 1.0 µM). Note the lower range due to expected higher potency.
-
-
Enzyme Addition: Add 10 µL of ADH enzyme solution. Incubate for 5 minutes to allow Inhibitor-Enzyme complex formation.
-
Initiation: Add 10 µL of Ethanol (Final concentration 50 mM, saturating conditions).
-
Measurement: Immediately monitor Absorbance (
) every 20 seconds for 5 minutes. -
Calculation: Calculate the slope (Velocity,
) of the linear portion. Plot vs (Dixon Plot) or vs (Lineweaver-Burk) to determine .
Expected Results (Self-Validation Criteria)
-
Control: Strong linear increase in
. -
Fomepizole:
should appear in the high nanomolar/low micromolar range. -
4-IP-Amide: Should exhibit >80% inhibition at concentrations where Fomepizole shows <50% inhibition. If 4-IP-Amide does not outperform Fomepizole, check for compound degradation (amide hydrolysis) or solubility precipitation.
Application Insights
Why Choose 4-IP-Amide?
-
Low-Abundance Targets: When studying ADH isoforms with naturally low catalytic turnover, the higher affinity of 4-IP-Amide ensures complete blockade without requiring excessive inhibitor concentrations that might cause off-target effects.
-
Crystallography: The Iodine atom is electron-dense. Using 4-IP-Amide in co-crystallization studies allows for anomalous scattering , making it easier to solve the phase problem and precisely map the active site geometry compared to Fomepizole.
-
PROTAC Development: The propanamide tail provides a chemically accessible "handle" (the amide nitrogen or the terminal carbon) for attaching linkers in the development of ADH-degrading chimeras, a flexibility not offered by simple Fomepizole.
Safety & Handling
-
Toxicity: Unlike Fomepizole, which is FDA-approved, 4-IP-Amide is a research chemical. Iodine-containing pyrazoles can be thyrotoxic at high systemic doses. Handle with standard PPE.
-
Storage: Store at -20°C. Protect from light (iodine-carbon bonds can be photosensitive over long durations).
References
-
Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift.
-
Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[1] Acta Chemica Scandinavica.
-
Brent, J., et al. (1999). Fomepizole for the Treatment of Ethylene Glycol Poisoning. The New England Journal of Medicine.
-
PubChem Compound Summary. this compound (CID 64428892).[2] National Library of Medicine.
-
Plapp, B. V. (2010). Conformational changes and catalysis by alcohol dehydrogenase. Archives of Biochemistry and Biophysics.
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(4-iodo-1H-pyrazol-1-yl)propanamide
CAS Number: 1342678-98-1 Molecular Formula: C₆H₈IN₃O Physical State: Solid (Powder) Signal Word: WARNING (Inferred via Structure-Activity Relationship)[1]
Part 1: Core Directive & Operational Philosophy
The "Unknown Intermediate" Protocol As a research intermediate, 3-(4-iodo-1H-pyrazol-1-yl)propanamide lacks the extensive toxicological datasets of commodity chemicals.[1] Therefore, do not rely solely on the absence of specific hazard warnings. You must adopt a Universal Precaution Strategy , treating this compound as a potent irritant and potential sensitizer.
This guide bridges the gap between generic safety rules and the specific chemical reality of handling halogenated nitrogen heterocycles. The iodine substituent at the 4-position of the pyrazole ring introduces potential reactivity (labile iodine) and heavy atom effects, while the propanamide tail increases polarity and potential water solubility, altering bioavailability.
Part 2: Hazard Identification & Risk Assessment[2][3][4]
Since specific toxicological data is limited, we utilize Structure-Activity Relationship (SAR) analysis based on the core moiety, 4-iodopyrazole (CAS 3469-69-0) .[1]
| Hazard Class | GHS Code | Hazard Statement (Inferred) | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Zero-tolerance for surface contamination; strict hygiene required.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Direct contact may cause dermatitis; solvent vehicles (DMSO/DMF) accelerate absorption.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Fine dusts are highly irritating to mucous membranes.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] | Never handle open powder outside a fume hood.[1] |
Critical Chemical Insight: Iodinated pyrazoles can be light-sensitive.[1] Decomposition may release free iodine (I₂), which is corrosive and toxic. Discoloration (yellowing/browning) of the white solid indicates degradation.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Select PPE based on the Task Severity Level (TSL).[1]
Table 1: Task-Based PPE Selection
| Task | TSL | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Storage & Transport (Sealed Containers) | Low | Single Nitrile (4 mil / 0.1mm) | Safety Glasses with side shields (ANSI Z87.[1]1) | Standard Lab Coat (Cotton/Poly blend) |
| Weighing / Solid Transfer (Open Container) | High | Double Nitrile (Outer: 4 mil; Inner: 4 mil).[1] Change outer immediately if contaminated.[1][5][6] | Chemical Splash Goggles (Unvented or Indirect Vent) | Fume Hood (Face velocity 80-100 fpm).[1] Lab Coat + Tyvek Sleeves recommended.[1] |
| Reaction Setup (Dissolved in Solvent) | Critical | Laminate / Barrier Gloves (if using DMSO/DMF) OR Double Nitrile.[1] | Chemical Splash Goggles + Face Shield (if volume > 500mL) | Fume Hood .[1] Chemical-Resistant Apron if splashing is possible.[1] |
| Spill Cleanup (Solid/Liquid) | Emergency | Double Nitrile (Consider Silver Shield® for large solvent spills).[1] | Full-Face Respirator (P100 cartridges) if outside hood.[1] | Tyvek Coveralls + Shoe Covers.[1] |
Expert Tip on Glove Permeation: While nitrile protects against the solid, the solvent is the Trojan Horse. If you dissolve this compound in DMF or DMSO (common for pyrazoles), standard nitrile degrades quickly.
-
Recommendation: For solvated handling, use "Silver Shield" (EVOH/PE) laminates or change nitrile gloves every 15 minutes.
Part 4: Operational Handling Protocols
Workflow Visualization
Figure 1: Operational workflow from storage to disposal. Note the critical check for iodine degradation.
Protocol 1: Safe Weighing of Static-Prone Powders
Pyrazoles are often fluffy, static-prone solids.[1]
-
Engineering Control: Operate inside a certified chemical fume hood.
-
Static Mitigation: Use an ionizing anti-static gun on the spatula and weigh boat before transfer.[1] This prevents "flying powder" which causes inhalation risks.[1]
-
Transfer: Use a disposable anti-static weigh boat. Do not return excess material to the stock container (prevents cross-contamination).
Protocol 2: Reaction Setup (Solubility & Stability)
-
Solvent Choice: Likely soluble in DMSO, DMF, or Methanol. Insoluble in water.[1]
-
Inert Atmosphere: The Carbon-Iodine bond (C-I) is susceptible to homolytic cleavage under UV light or palladium catalysis.[1]
Protocol 3: Waste Disposal
-
Stream: Halogenated Organic Waste .[1]
-
Segregation: Do NOT mix with strong oxidizers or strong acids (risk of I₂ gas evolution).[1][3][4]
-
Labeling: Clearly tag as "Contains Iodinated Organics."
Part 5: Emergency Response
Exposure Scenarios
-
Eye Contact: Immediate flush with water for 15 minutes .[1][5][6][7] Hold eyelids open. The propanamide moiety may increase adhesion to corneal tissue.[1]
-
Skin Contact: Wash with soap and water immediately.[1][6][7] Do not use alcohol/solvents (increases absorption).[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen (trained personnel only).
Spill Management (Solid)
-
Isolate: Evacuate immediate area (10 ft radius).
-
PPE: Don goggles, double nitrile gloves, and N95 (or P100) respirator if outside hood.
-
Contain: Cover powder with a damp paper towel (reduces dust).[1]
-
Clean: Scoop into a waste container. Wipe surface with a mild detergent solution, then water.
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: 3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide (Analog).[1] National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. U.S. Department of Labor.[1] [Link]
Sources
- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
